molecular formula C18H35N3O6 B11934270 Boc-PEG1-PPG2-C2-azido

Boc-PEG1-PPG2-C2-azido

货号: B11934270
分子量: 389.5 g/mol
InChI 键: SIAIALBLLCWZTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-PEG1-PPG2-C2-azido is a useful research compound. Its molecular formula is C18H35N3O6 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H35N3O6

分子量

389.5 g/mol

IUPAC 名称

tert-butyl 2-[2-[4-[4-(2-azidoethoxy)butoxy]butoxy]ethoxy]acetate

InChI

InChI=1S/C18H35N3O6/c1-18(2,3)27-17(22)16-26-15-14-25-12-7-5-10-23-9-4-6-11-24-13-8-20-21-19/h4-16H2,1-3H3

InChI 键

SIAIALBLLCWZTH-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCN=[N+]=[N-]

产品来源

United States

Foundational & Exploratory

Technical Guide: Boc-PEG1-PPG2-C2-azido in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Boc-PEG1-PPG2-C2-azido, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a core resource for researchers and scientists engaged in the fields of chemical biology and drug discovery.

Core Chemical Properties

This compound is a heterobifunctional linker containing a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, a polypropylene (B1209903) glycol (PPG) unit, and a terminal azide (B81097) group. The combination of these functionalities makes it a versatile tool for conjugating different molecules. The PEG and PPG components enhance the linker's solubility and pharmacokinetic properties.

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C18H35N3O6MedChemExpress
Molecular Weight 389.49 g/mol MedChemExpress
Physical State Not explicitly stated; likely a solid or oil at room temperature.General knowledge of similar compounds
CAS Number Not available in public databases.Internal assessment

Solubility Profile

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for dissolving PROTAC linkers and components.
Dimethylformamide (DMF) SolubleAnother common polar aprotic solvent for organic synthesis.
Water Sparingly soluble to insolubleThe hydrophobic Boc group and C2 alkyl chain decrease water solubility. The PEG and PPG units enhance aqueous solubility to some extent.
Ethanol SolubleGenerally a good solvent for compounds of this nature.
Dichloromethane (DCM) SolubleA common solvent for organic synthesis and purification.

Experimental Protocols

This compound is primarily utilized in the synthesis of PROTACs through "click chemistry." Below are generalized experimental protocols for its key applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating this compound to an alkyne-containing molecule, a common step in PROTAC synthesis.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a ligand for a target protein)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • Dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

  • Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • Prepare a solution of CuSO4 (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a chelating agent (e.g., EDTA) to remove copper.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired triazole-linked conjugate.

Deprotection of the Boc Group

Following conjugation, the Boc protecting group can be removed to reveal a primary amine, which can then be coupled to another molecule (e.g., an E3 ligase ligand).

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows involving this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation A This compound D Boc-Protected PROTAC Intermediate A->D Reacts with B Alkyne-functionalized Target Ligand B->D C Cu(I) Catalyst (CuSO4/NaAsc) C->D E Boc-Protected PROTAC Intermediate G Amine-functionalized PROTAC Intermediate E->G Treated with F TFA/DCM F->G H Amine-functionalized PROTAC Intermediate J Final PROTAC Molecule H->J Couples with I Activated E3 Ligase Ligand (e.g., NHS ester) I->J Click_Reaction_Mechanism Azide R1-N3 (this compound) Triazole Triazole-linked Product Azide->Triazole Alkyne R2-C≡CH (Target Ligand) Alkyne->Triazole CuI Cu(I) CuI->Triazole Catalyzes

A Technical Guide to Boc-PEG1-PPG2-C2-azido for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, chemical properties, and applications of Boc-PEG1-PPG2-C2-azido, a versatile heterobifunctional linker critical in the fields of proteomics and drug discovery. This document details its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and its utility in bioconjugation via click chemistry, offering researchers the essential information required for its effective implementation in experimental workflows.

Introduction to this compound

This compound is a specialized chemical linker characterized by a polyethylene (B3416737) glycol (PEG) and a polypropylene (B1209903) glycol (PPG) unit, flanked by a tert-butyloxycarbonyl (Boc) protected amine and a terminal azide (B81097) group. This unique structure provides a valuable tool for medicinal chemists and chemical biologists. The PEG/PPG chain enhances solubility and pharmacokinetic properties, the Boc-protected amine allows for controlled, sequential conjugation, and the terminal azide group enables highly efficient and specific ligation to alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry".[1][2][3]

Its primary application lies in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, and the physicochemical properties of this compound make it a valuable building block in the rational design of these novel therapeutics.[1][2][3]

Commercial Suppliers and Technical Data

This compound is available from specialized chemical suppliers for research purposes. The primary identified commercial supplier is MedchemExpress.

A summary of the key technical data for this compound (MedchemExpress Catalog No. HY-138474) is presented in the table below.

PropertyDataReference
Molecular Formula C18H35N3O6--INVALID-LINK--
Molecular Weight 389.49 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquidInferred from similar products
Purity Typically ≥95% (by NMR)Inferred from typical supplier standards
Solubility Soluble in DMSO and DMFInferred from similar products and general chemical properties
Storage Conditions Store at -20°C for long-termInferred from similar products

Applications in Research

The unique trifunctional nature of this compound makes it a versatile tool for a range of research applications, primarily centered around the synthesis of complex bioconjugates and targeted therapeutics.

PROTAC Synthesis

The most prominent application of this compound is in the modular synthesis of PROTACs. The linker serves to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The length and composition of the PEG/PPG linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

The synthetic strategy typically involves two key steps:

  • Amide Bond Formation: The Boc-protected amine of the linker can be deprotected to reveal a free amine, which is then coupled to a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) using standard peptide coupling reagents.

  • Click Chemistry Ligation: The terminal azide group of the linker is then reacted with an alkyne-functionalized binding partner (the other ligand) via a CuAAC reaction to form a stable triazole linkage, completing the PROTAC structure.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Boc_Linker Boc-NH-PEG-N3 Deprotection Boc Deprotection (e.g., TFA) Boc_Linker->Deprotection Amine_Linker H2N-PEG-N3 Deprotection->Amine_Linker Coupling Amide Coupling (e.g., HATU, DIPEA) Amine_Linker->Coupling Ligand_A Ligand A-COOH (Target or E3) Ligand_A->Coupling Intermediate Ligand A-NH-PEG-N3 Coupling->Intermediate Click_Reaction CuAAC Reaction (CuSO4, NaAsc) Intermediate->Click_Reaction Ligand_B Ligand B-Alkyne (E3 or Target) Ligand_B->Click_Reaction PROTAC Final PROTAC (Ligand A - Linker - Ligand B) Click_Reaction->PROTAC CuAAC_Protocol_Workflow cluster_prep Reactant Preparation cluster_reagents Catalyst Preparation Azide Dissolve Azido-Linker in Solvent Reaction_Vessel Combine Reactants in Reaction Vessel Azide->Reaction_Vessel Alkyne Dissolve Alkyne-Molecule in Solvent Alkyne->Reaction_Vessel NaAsc Prepare fresh Sodium Ascorbate solution NaAsc->Reaction_Vessel CuSO4 Prepare fresh CuSO4 solution CuSO4->Reaction_Vessel Stirring Stir at Room Temperature (12-24h) Reaction_Vessel->Stirring Purification Purification (e.g., Chromatography) Stirring->Purification UPS_Hijacking_by_PROTAC PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (Protein of Interest) Target->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target facilitates polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome recognized by Degradation Degradation into Peptides Proteasome->Degradation

References

An In-depth Technical Guide on the Safety and Handling of Boc-PEG1-PPG2-C2-azido in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed safety information for Boc-PEG1-PPG2-C2-azido was found in publicly available resources. The following guide is based on the general safety and handling protocols for organic azide (B81097) compounds. It is imperative to treat this compound with extreme caution and to perform a thorough risk assessment before handling. The chemical structure of this compound is assumed for the purpose of risk assessment based on its nomenclature.

Introduction

This compound is a heterobifunctional linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other applications in drug discovery and chemical biology.[1] Its structure incorporates a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) unit, a polypropylene (B1209903) glycol (PPG) unit, and a terminal azide group. The azide functional group is highly energetic and can be hazardous if not handled correctly. This guide provides a comprehensive overview of the safety precautions and handling procedures necessary for the safe use of this compound and similar organic azides in a laboratory setting.

Hazard Assessment

The primary hazards associated with organic azides stem from their potential to decompose explosively and their inherent toxicity. The stability of organic azides is often evaluated using the "Rule of Six," which suggests that a compound should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe.[2]

Assumed Structure and C:N Ratio Calculation:

Based on the name this compound, a plausible chemical formula is C18H36N4O5. This leads to a Carbon-to-Nitrogen ratio of 18:4, or 4.5:1. This C:N ratio is below the generally accepted "Rule of Six," which indicates that This compound should be treated as a potentially explosive substance.

Quantitative Data Summary

Due to the absence of specific experimental data for this compound, the following table summarizes general safety data for handling organic azides.

ParameterValue/RecommendationSource
Toxicity The azide ion has a toxicity similar to the cyanide ion. May be fatal if inhaled, swallowed, or absorbed through the skin.[3][4]
Explosive Hazard High. Organic azides can be sensitive to heat, light, shock, and pressure. Compounds with a C:N ratio of less than 3 are particularly hazardous.[3][5]
Flammability Not well-defined for this specific compound, but organic azides can decompose violently upon heating.[3]
Reactivity Reacts violently with some common laboratory organics, acids, and heavy metals. Avoid contact with halogenated solvents.[2][3]
Storage Temperature Store below room temperature, ideally at -18°C, and in the absence of light.[2][6]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat are mandatory. A blast shield is highly recommended.[4][5][6]

Experimental Protocols

The following are general protocols for the safe handling of organic azides and should be adapted for this compound after a specific risk assessment.

4.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a clearly labeled, tightly sealed container in a cool, dark, and well-ventilated area, away from incompatible materials.[3][6]

  • Storage at -18°C is recommended.[2]

  • Keep only the minimum required quantity in the laboratory.

4.2. Handling and Use

  • All work with this compound must be conducted in a certified chemical fume hood.

  • Use a blast shield as an additional safety measure.[5][6]

  • Use non-metallic spatulas (e.g., plastic or ceramic) for weighing and transferring the solid compound to avoid the formation of shock-sensitive metal azides.[2][5]

  • Avoid friction, grinding, or any action that could create static discharge or mechanical shock. Do not use ground glass joints.[5]

  • Do not heat the compound unless it is in a dilute solution and behind a blast shield. Avoid distillation or sublimation for purification.[3]

  • Use non-halogenated solvents. Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) can form highly explosive di- and tri-azidomethane.[2][3]

4.3. Disposal of Azide-Containing Waste

  • Azide waste should be collected in a dedicated, clearly labeled waste container.

  • Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2]

  • Whenever possible, organic azides should be chemically converted to a more stable form (e.g., an amine via reduction) before disposal.[2]

  • Dispose of all azide-containing waste through your institution's hazardous waste management program.

Visualized Workflows and Pathways

5.1. Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in the laboratory.

SafeHandlingWorkflow start Start: Receive Compound risk_assessment Conduct Risk Assessment (Assume Explosive Potential) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Blast Shield) risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weighing and Transfer (Use Non-Metallic Spatula) fume_hood->weighing reaction_setup Reaction Setup (Avoid Heat, Shock, Incompatible Reagents) weighing->reaction_setup workup Reaction Work-up (Avoid Concentration to Dryness) reaction_setup->workup waste_collection Collect Azide Waste (Segregated Container) workup->waste_collection decontamination Decontaminate Glassware and Work Area workup->decontamination disposal Dispose of Waste via EH&S Guidelines waste_collection->disposal end End of Procedure decontamination->end disposal->end

Caption: A logical workflow for the safe handling of this compound.

5.2. Incompatibility and Hazard Relationship Diagram

This diagram illustrates the key incompatibilities and resulting hazards associated with organic azides.

HazardRelationships azide This compound (Organic Azide) explosion Explosive Decomposition azide->explosion exposed to hydrazoic_acid Hydrazoic Acid (Toxic, Explosive) azide->hydrazoic_acid reacts with metal_azides Shock-Sensitive Metal Azides azide->metal_azides reacts with explosive_azidomethanes Explosive Azidomethanes azide->explosive_azidomethanes reacts with heat Heat / Light / Shock heat->explosion acids Strong Acids acids->hydrazoic_acid metals Heavy Metals / Metal Spatulas metals->metal_azides halogenated Halogenated Solvents (e.g., DCM, Chloroform) halogenated->explosive_azidomethanes

Caption: Incompatibilities and resulting hazards of organic azides.

Conclusion

While this compound is a valuable tool in modern drug discovery, its azide functionality necessitates stringent safety protocols. The lack of specific safety data for this compound means that researchers must rely on established best practices for handling potentially explosive and toxic organic azides. By adhering to the guidelines outlined in this document, including conducting a thorough risk assessment, utilizing appropriate personal protective equipment and engineering controls, and following safe handling and disposal procedures, the risks associated with the use of this compound can be effectively managed. Always consult with your institution's Environmental Health and Safety (EH&S) department for guidance on specific procedures and regulations.

References

molecular weight and formula of Boc-PEG1-PPG2-C2-azido

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-PEG1-PPG2-C2-azido, a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a versatile chemical tool characterized by a tert-butoxycarbonyl (Boc) protecting group at one terminus and a reactive azide (B81097) group at the other. The central core consists of a flexible linker composed of a single polyethylene (B3416737) glycol (PEG) unit, two polypropylene (B1209903) glycol (PPG) units, and a two-carbon (C2) spacer. This combination of hydrophilic (PEG and PPG) and hydrophobic (alkyl) elements enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Based on a plausible interpretation of its nomenclature, the chemical structure, molecular formula, and molecular weight have been determined.

Table 1: Molecular Properties of this compound

PropertyValue
Chemical Formula C₁₅H₃₀N₄O₅
Molecular Weight 346.43 g/mol
Chemical Structure See Figure 1
Class Heterobifunctional PROTAC Linker
Functional Groups Boc-protected amine, Azide, PEG, PPG, Ether

Note: The exact isomeric structure may vary depending on the synthetic route. The provided data is based on a representative linear structure.

Figure 1: Plausible Chemical Structure of this compound

Caption: Plausible structure of this compound.

Experimental Protocols

General Synthesis of a Boc-Protected PEG-Azide Linker

This protocol outlines a general synthetic route for a Boc-protected, azide-terminated linker, which can be adapted for the synthesis of this compound. The synthesis typically involves a multi-step process starting from commercially available PEG and PPG building blocks.

Materials:

  • Appropriate PEG and PPG starting materials (e.g., amino-PEG-OH, PPG-diol)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Sodium hydride (NaH)

  • Appropriate solvents (e.g., THF, DMF)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Boc Protection: The initial amine-containing building block is dissolved in a suitable solvent like DCM. A base such as TEA or DIPEA is added, followed by the dropwise addition of Boc₂O. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The Boc-protected intermediate is then purified.

  • Chain Elongation (PEG/PPG addition): The PEG and PPG units are sequentially added. This can be achieved through Williamson ether synthesis, where a hydroxyl group is deprotonated with a strong base like NaH, followed by reaction with a tosylated or mesylated PEG/PPG block.

  • Introduction of the Azide Group: The terminal hydroxyl group of the assembled linker is first converted to a good leaving group by reaction with TsCl or MsCl in the presence of a base. The resulting tosylate or mesylate is then reacted with an excess of sodium azide in a polar aprotic solvent like DMF at an elevated temperature to yield the final azide-terminated linker.

  • Purification: After each step, the product is purified, typically by extraction and silica gel column chromatography, to ensure the high purity required for subsequent applications.

PROTAC Synthesis via Click Chemistry

The azide functionality of this compound allows for its efficient conjugation to an alkyne-modified ligand for the protein of interest (POI) or the E3 ligase via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

Materials:

  • This compound

  • Alkyne-functionalized ligand (for POI or E3 ligase)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Suitable solvent system (e.g., a mixture of t-butanol and water)

Procedure:

  • The alkyne-containing ligand and this compound are dissolved in the chosen solvent system.

  • A freshly prepared aqueous solution of sodium ascorbate is added, followed by the addition of an aqueous solution of CuSO₄.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by LC-MS.

  • Upon completion, the crude product is purified, typically by preparative HPLC, to yield the Boc-protected PROTAC precursor.

  • The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to liberate the free amine, which can then be coupled to the second ligand to complete the PROTAC synthesis.

Role in PROTAC Technology and Signaling Pathways

This compound serves as a crucial component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.

The PROTAC Mechanism of Action

The fundamental principle of PROTAC action is to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_1 Ubiquitination Cascade POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds PolyUb_POI Polyubiquitinated Target Protein POI->PolyUb_POI Polyubiquitination E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds E3_Ligase->POI Ub transfer to POI E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->E3_Ligase Ub transfer Ub Ubiquitin Proteasome Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides releases PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design 1. PROTAC Design (Ligand & Linker Selection) Synthesis 2. Modular Synthesis (using this compound) Design->Synthesis Purification 3. Purification & Characterization Synthesis->Purification Binding 4. Ternary Complex Formation Assay Purification->Binding Degradation 5. Western Blot for Protein Degradation Binding->Degradation Cell_Viability 6. Cell Viability Assays Degradation->Cell_Viability PK_PD 7. Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy 8. In Vivo Efficacy Studies PK_PD->Efficacy

applications of azide-containing linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Azide-Containing Linkers in Bioconjugation

Introduction

Azide-containing linkers are foundational tools in modern bioconjugation, enabling the precise and stable covalent attachment of molecules such as therapeutics, imaging agents, or probes to biological targets like proteins, antibodies, and nucleic acids.[1] The utility of the azide (B81097) group (–N₃) stems from its participation in a class of reactions known as "click chemistry." These reactions are characterized by their high efficiency, specificity, rapid kinetics, and bioorthogonality—meaning they proceed within complex biological environments without interfering with native biochemical processes.[2][3]

This guide provides a technical overview of the core chemistries involving azide linkers, presents quantitative data for reaction optimization, details experimental protocols for key methodologies, and explores their diverse applications in research and drug development. The primary azide-based ligation strategies discussed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[2]

Core Bioconjugation Chemistries

The selection of a bioconjugation strategy depends on the specific requirements of the application, such as the sensitivity of the biomolecule to reaction components (e.g., metal catalysts) and the desired reaction rate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, involving the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][] This reaction is known for its reliability, high yields, and simple execution under aqueous conditions, including a wide pH range (pH 4-11).[4][6] The Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate (B8700270).[7]

  • Advantages : Fast kinetics, high efficiency, and the formation of a highly stable triazole linkage that acts as an excellent bioisostere for the amide bond.[4][6]

  • Limitations : The primary drawback is the cytotoxicity of the copper catalyst, which can damage biomolecules through the generation of reactive oxygen species (ROS) and may not be suitable for applications in living cells.[7][8] Ligands such as THPTA can help mitigate this toxicity and accelerate the reaction.[7][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the limitation of copper toxicity, SPAAC was developed as a metal-free alternative.[2] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide due to the high ring strain, forming a stable triazole linkage without the need for a catalyst.[][11] This makes SPAAC highly bioorthogonal and ideal for labeling molecules in living systems.[]

  • Advantages : Truly bioorthogonal, catalyst-free, and exhibits good activity and selectivity under physiological conditions.[][12]

  • Limitations : The reaction kinetics of SPAAC are generally slower than CuAAC.[8] Furthermore, the synthesis of strained cyclooctynes can be complex, and their bulky, hydrophobic nature may require the addition of solubilizing groups.[8][13]

Staudinger Ligation

Historically significant, the Staudinger ligation was one of the first bioorthogonal reactions developed. It involves the reaction between an azide and a specifically engineered triarylphosphine.[][15] The reaction proceeds through an aza-ylide intermediate, which then rearranges in an intramolecular fashion to form a stable amide bond, releasing nitrogen gas.[16][17]

  • Advantages : Metal-free, highly chemoselective, and proceeds readily in aqueous environments at neutral pH.[][18]

  • Limitations : The reaction kinetics are often slow, and the phosphine (B1218219) reagents can be susceptible to air oxidation.

Data Presentation: Quantitative Comparison of Linker Performance

The efficiency of a bioconjugation reaction is influenced by factors including the intrinsic reactivity of the linker, steric hindrance, and the reaction conditions.[19] The tables below provide quantitative data to aid in linker selection and experimental design.

Table 1: Comparative Overview of Azide-Based Bioconjugation Chemistries
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Staudinger Ligation
Reaction Partners Terminal Alkyne + AzideStrained Alkyne + AzideTriarylphosphine + Azide
Catalyst Required Yes (Copper I)[]No[]No[]
Typical Reaction Speed Very Fast (minutes to hours)[4]Moderate to Fast (hours)[8]Slow (hours to days)
Bioorthogonality Good (but limited by copper toxicity)[7]Excellent[]Excellent[]
Primary Application In vitro conjugation, material science[4]Live-cell imaging, in vivo studies[2]Biomolecule labeling, surface engineering[18]
Final Linkage 1,2,3-Triazole[4]1,2,3-Triazole[]Amide[]
Table 2: Second-Order Rate Constants for SPAAC Reactions

This table summarizes the reactivity of various azide linkers with the common strained alkyne, dibenzocyclooctyne (DBCO), providing a quantitative measure of their intrinsic reactivity.[19]

Azide LinkerReaction PartnerRate Constant (k₂, M⁻¹s⁻¹)Key Characteristics
Benzyl AzideDBCO~0.1 - 0.3Standard aromatic azide reference.
Alkyl Azides (e.g., Azido-PEG)DBCO~0.05 - 0.1Generally less reactive than aromatic azides.
4-azido-2,3,5,6-tetrafluorobenzoic acidDBCO> 1.0Electron-withdrawing groups increase reactivity.[1]
Picolyl AzidesDBCONot applicable (used in CuAAC)Enhances CuAAC rates via copper chelation.[1]

Note: Rate constants are approximate and can vary based on solvent, temperature, and specific molecular structure.

Mandatory Visualizations

Diagram 1: Comparison of Azide Bioconjugation Chemistries

cluster_0 Azide-Based Bioconjugation cluster_1 CuAAC Details cluster_2 SPAAC Details cluster_3 Staudinger Details Main Azide Moiety (-N3) CuAAC CuAAC Main->CuAAC + Terminal Alkyne SPAAC SPAAC Main->SPAAC + Strained Alkyne Staudinger Staudinger Ligation Main->Staudinger + Phosphine CuAAC_Catalyst Requires Cu(I) Catalyst SPAAC_Catalyst Catalyst-Free Staudinger_Catalyst Catalyst-Free CuAAC_Speed Very Fast Kinetics CuAAC_Linkage Forms Triazole CuAAC_Use Ideal for in vitro SPAAC_Speed Moderate Kinetics SPAAC_Linkage Forms Triazole SPAAC_Use Ideal for Live Systems Staudinger_Speed Slow Kinetics Staudinger_Linkage Forms Amide Bond Staudinger_Use Specialized Labeling

Caption: Logical relationship of core azide bioconjugation methods.

Diagram 2: General Workflow for CuAAC Bioconjugation

prep_reagents 1. Prepare Stock Solutions - Alkyne-Biomolecule (in Buffer) - Azide-Linker (in DMSO) - CuSO4 (in H2O) - Ligand (e.g., THPTA) - Na-Ascorbate (freshly made) premix 2. Prepare Catalyst Premix Mix CuSO4 and Ligand (e.g., 1:5 ratio) prep_reagents->premix setup_reaction 3. Set up Reaction Combine Alkyne-Biomolecule and Azide-Linker in tube prep_reagents->setup_reaction add_catalyst 4. Add Catalyst Premix premix->add_catalyst setup_reaction->add_catalyst initiate 5. Initiate Reaction Add fresh Sodium Ascorbate add_catalyst->initiate incubate 6. Incubate (e.g., 1-4 hours at RT) initiate->incubate purify 7. Purify Conjugate (e.g., SEC, Dialysis, HPLC) incubate->purify characterize 8. Characterize (e.g., Mass Spec, SDS-PAGE) purify->characterize

Caption: Standard experimental workflow for CuAAC bioconjugation.

Diagram 3: Workflow for Metabolic Labeling and Detection

cluster_cell Living Cell uptake 2. Cellular Uptake & Metabolic Incorporation display 3. Surface Display of Azide-Modified Glycan uptake->display Biosynthesis click 5. SPAAC Reaction (Bioorthogonal Ligation) display->click precursor 1. Add Azide-Modified Precursor (e.g., Ac4ManNAz) precursor->uptake probe 4. Add Alkyne-Probe (e.g., DBCO-Fluorophore) probe->click detection 6. Visualize Signal (e.g., Fluorescence Microscopy) click->detection

Caption: Signaling pathway for cell labeling via azide chemistry.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for specific biomolecules and linkers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein with an azide-containing small molecule.[20][21][22]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-linker stock solution (e.g., 10 mM in DMSO).[21]

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water).[20][22]

  • Ligand stock solution (e.g., 50 mM THPTA in water).[20][22]

  • Sodium Ascorbate stock solution (100 mM in water, must be freshly prepared ).[23]

  • Aminoguanidine (B1677879) stock solution (100 mM in water, optional scavenger).[22]

  • Purification tools (e.g., size-exclusion chromatography column or dialysis cassette).

Methodology:

  • Preparation of Reactants : In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-100 µM) in buffer. The volume should be adjusted to account for all subsequent additions.

  • Add Azide-Linker : Add the azide-linker from the stock solution to the protein solution. A 2 to 10-fold molar excess over the alkyne is typical.[20][22] Mix gently.

  • Prepare Catalyst Premix : In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:5 molar ratio.[22] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let it stand for 1-2 minutes.

  • Add Catalyst : Add the catalyst premix to the protein/azide mixture. The final concentration of CuSO₄ is typically 50-250 µM.[22][24]

  • (Optional) Add aminoguanidine to a final concentration of 5 mM to intercept by-products.[22][25]

  • Initiate Reaction : Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be 5-10 mM.[23]

  • Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours. The tube may be placed on an end-over-end rotator.

  • Purification : Purify the resulting bioconjugate from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[21]

  • Characterization : Confirm successful conjugation via methods like SDS-PAGE (observing a band shift), mass spectrometry (verifying the conjugate's mass), or UV-Vis spectroscopy (if the tag is a chromophore).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized payload.

Materials:

  • Azide-modified antibody in a biocompatible buffer (e.g., PBS, pH 7.4).

  • DBCO-payload stock solution (e.g., 10 mM in DMSO).

  • Purification system (e.g., protein A chromatography or SEC).

Methodology:

  • Preparation of Reactants : Dilute the azide-modified antibody in PBS to a final concentration typically in the range of 1-10 mg/mL (approx. 6.7 - 67 µM for IgG).

  • Add Strained Alkyne : Add the DBCO-payload stock solution to the antibody solution. A molar excess of 3 to 10-fold is commonly used. Mix gently by pipetting.

  • Incubation : Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.

  • Purification : Once the reaction is complete, remove the excess, unreacted DBCO-payload using a suitable purification method. For antibodies, protein A affinity chromatography or SEC are effective.

  • Characterization : Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry. Confirm retained biological activity with a relevant binding assay.

Applications of Azide-Containing Linkers

The versatility of azide-based bioconjugation has led to its adoption across numerous scientific disciplines.

  • Antibody-Drug Conjugates (ADCs) : Click chemistry is widely used to attach potent cytotoxic drugs to antibodies.[20] This allows for the targeted delivery of therapeutics directly to cancer cells, improving efficacy and reducing side effects.[20][26]

  • Biomolecule Labeling and Imaging : Azides can be metabolically incorporated into biomolecules like glycans, proteins, and lipids within living cells.[2][15] Subsequent reaction with an alkyne-functionalized fluorescent probe via SPAAC enables non-invasive imaging of these molecules and their trafficking in real-time.[3]

  • Drug Delivery Systems : The surfaces of liposomes and other nanoparticles can be functionalized using azide linkers.[18] This allows for the attachment of targeting ligands (e.g., peptides, antibodies) to guide the drug delivery vehicle to specific tissues or cells.

  • Surface Functionalization and Biosensors : Proteins and nucleic acids can be immobilized onto surfaces functionalized with azides or alkynes.[23] This is a core technique for creating microarrays and biosensors for diagnostic applications.[24]

  • Synthesis of Complex Biopolymers : Staudinger ligation and click chemistry have been used to synthesize complex structures like glycopeptides and other functional biopolymers.[15]

References

The "Click" Revolution in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the potential to target and eliminate disease-causing proteins previously deemed "undruggable."[1][2] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce selective degradation of the POI.[1][2][3] The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for a high degree of tunability. However, the synthesis of these complex molecules can be challenging.[4][5] Click chemistry has emerged as a powerful and efficient tool to streamline PROTAC synthesis, enabling the rapid and reliable assembly of these bifunctional degraders.[6][7]

This technical guide provides a comprehensive overview of the application of click chemistry to PROTAC synthesis, focusing on the core principles, detailed experimental protocols, and quantitative data to aid researchers in this burgeoning field.

The Power of the "Click": Advantages in PROTAC Synthesis

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[6] These characteristics make it an ideal strategy for the modular assembly of PROTACs. The most commonly employed click reactions in this context are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7]

The primary advantages of using click chemistry for PROTAC synthesis include:

  • High Efficiency and Yields: Click reactions are known for their high conversion rates, often proceeding to completion with minimal side products.[6][8]

  • Mild Reaction Conditions: These reactions are typically performed at or near room temperature in biologically compatible solvents, preserving the integrity of complex and sensitive biomolecules.[6][7]

  • Orthogonality: The azide (B81097) and alkyne functional groups are largely inert to biological functionalities, ensuring that the reaction occurs specifically between the desired components without off-target modifications.[9]

  • Modular and Rapid Synthesis: The "plug-and-play" nature of click chemistry allows for the rapid generation of PROTAC libraries with diverse linkers, facilitating the optimization of degrader potency and pharmacokinetic properties.[5][7]

Core Click Chemistry Reactions for PROTAC Assembly

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical click reaction, involving the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species.[6][8] This reaction is highly efficient and has been widely adopted for the synthesis of PROTACs.[5]

General Reaction Scheme:

  • Reactants: An alkyne-functionalized component (e.g., POI ligand) and an azide-functionalized component (e.g., E3 ligase ligand with a linker).

  • Catalyst: A source of Cu(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270).[10]

  • Product: A PROTAC molecule with the two ligands connected by a triazole-containing linker.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition, relying on the inherent ring strain of a cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) to drive the reaction with an azide.[6][9] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems and for the synthesis of PROTACs intended for biological assays where copper contamination is a concern.[9]

General Reaction Scheme:

  • Reactants: A strained alkyne (e.g., DBCO)-functionalized component and an azide-functionalized component.

  • Catalyst: None required.

  • Product: A PROTAC molecule with a triazole-containing linker.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and activity of PROTACs utilizing click chemistry.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Potentially cytotoxic due to copper, may require ligands to mitigate toxicity.[9]Generally considered highly biocompatible.[9]
Reaction Kinetics Generally very fast, often complete within minutes to a few hours.[11][12]Rate is dependent on the specific cyclooctyne used, but can be very rapid.[9]
Typical Yields High to quantitative (often >80%).[12]High to quantitative, though may be slightly lower than CuAAC in some cases.[8]
Key Reagents Terminal alkyne, azide, Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate).[10]Strained alkyne (e.g., DBCO), azide.[13]

Table 2: Synthesis and Activity of Representative BRD4-Degrading PROTACs via Click Chemistry

PROTACClick ReactionPOI LigandE3 Ligase LigandYield (%)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
JQ1-Pomalidomide ConjugateCuAACJQ1-alkynePomalidomide-azide67%[14][15]Not ReportedNot ReportedNot Reported
Folate-ARV-771CuAACARV-771 (JQ1-VHL ligand) with azideFolate-alkyneNot ReportedNot Reported>90% degradation of BRD4 at 1 µM[5]Not Reported
DBCO-linker-pomalidomide-JQ1SPAAC(+)-JQ1-PEG4-AzidePomalidomide (B1683931)Not ReportedNot ReportedNot ReportedNot Reported
ARV-825Amide Coupling (for comparison)JQ1Pomalidomide25% (one-pot)[15]~10 nM[16]Not ReportedMGC803
dBET1Not SpecifiedJQ1CRBN LigandNot Reported140 nM[16]Not ReportedMV4;11

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Pomalidomide

This protocol describes the synthesis of a key building block, pomalidomide-C5-azide, for use in click chemistry-mediated PROTAC synthesis.[6][10]

Materials:

Procedure:

  • Alkylation of Pomalidomide:

    • To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[6]

    • Stir the reaction mixture at 60 °C for 12 hours.[6]

    • After cooling to room temperature, dilute the reaction with water and extract with DCM (3 x).[6]

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by silica gel column chromatography to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[6]

  • Azidation:

    • To a solution of the N-(5-bromopentyl) derivative (1.0 eq) in DMF, add sodium azide (1.5 eq).[6]

    • Stir the reaction mixture at 60 °C for 6 hours.[6]

    • After cooling to room temperature, dilute the reaction with water and extract with DCM (3 x).[6]

    • Wash the combined organic layers with water and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.[6]

Protocol 2: General Procedure for CuAAC-Mediated PROTAC Synthesis

This protocol outlines a general method for coupling an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand.[10]

Materials:

  • Alkyne-modified POI ligand (e.g., JQ1-alkyne) (1.0 eq)

  • Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-C5-azide) (1.05 eq)[10]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)[10]

  • Sodium ascorbate (0.2 eq)[10]

  • tert-Butanol (t-BuOH) and water (1:1 mixture) or DMF

  • Preparative HPLC system

Procedure:

  • In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.05 eq) in a suitable solvent (e.g., t-BuOH/water or DMF).[10]

  • Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).[10]

  • Stir the reaction mixture at room temperature for 4-12 hours.[10]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the PROTAC molecule by preparative HPLC.[10]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[10]

Protocol 3: General Procedure for SPAAC-Mediated PROTAC Synthesis

This protocol provides a general method for the copper-free conjugation of a DBCO-functionalized ligand with an azide-functionalized ligand.[13]

Materials:

  • DBCO-functionalized ligand (e.g., DBCO-PEG-POI ligand) (1.0 eq)

  • Azide-functionalized ligand (e.g., Pomalidomide-C5-azide) (1.1 eq)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Preparative HPLC system

Procedure:

  • Dissolve the DBCO-functionalized ligand (1.0 eq) and the azide-functionalized ligand (1.1 eq) in anhydrous DMSO or DMF to a final concentration of approximately 10 mM.[13]

  • Stir the reaction mixture at room temperature for 4-24 hours.[13][17] The reaction is often performed in the dark to prevent light-induced degradation of the DBCO group.[17]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.[13][17]

  • Characterize the purified PROTAC by LC-MS and NMR spectroscopy.[13]

Protocol 4: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following PROTAC treatment.[18][19]

Materials:

  • Human cancer cell line expressing the target protein (e.g., THP-1, MDA-MB-231 for BRD4)[18]

  • PROTAC of interest (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.[19]

    • Treat cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).[19][20]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.[19]

    • Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.[18]

    • Incubate on ice for 30 minutes with occasional vortexing.[18]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

    • Collect the supernatant containing the protein lysate.[18]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]

    • Normalize the protein concentration of all samples.[18]

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[18]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.[18]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[18]

    • Incubate with a primary antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.[18]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[18]

    • Quantify the band intensities using densitometry software.[18]

    • Normalize the target protein band intensity to the loading control band intensity.[18]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[18]

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in PROTAC synthesis and evaluation.

PROTAC_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated BRD4 Degradation cluster_UPS Ubiquitin-Proteasome System cluster_Downstream Downstream Effects PROTAC BRD4 PROTAC (e.g., JQ1-linker-CRBN Ligand) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds cMYC c-MYC Transcription Downregulated BRD4->cMYC Activates E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis cMYC->Cell_Cycle_Arrest Leads to

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

CuAAC_Workflow cluster_synthesis CuAAC PROTAC Synthesis Start Start: Alkyne-Ligand & Azide-Ligand Reaction CuAAC Reaction: - CuSO4 / NaAsc - tBuOH/H2O or DMF - Room Temperature, 4-12h Start->Reaction Purification Purification: Preparative HPLC Reaction->Purification Characterization Characterization: NMR & HRMS Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: Experimental workflow for CuAAC-mediated PROTAC synthesis.

Western_Blot_Workflow cluster_workflow Western Blot for PROTAC Efficacy Cell_Treatment 1. Cell Treatment: - Plate cells - Add PROTAC/Vehicle Lysis 2. Cell Lysis: - Wash with PBS - Add Lysis Buffer Cell_Treatment->Lysis Quantification 3. Protein Quantification: - BCA or Bradford Assay Lysis->Quantification SDS_PAGE 4. SDS-PAGE & Transfer: - Load equal protein - Transfer to membrane Quantification->SDS_PAGE Immunoblotting 5. Immunoblotting: - Block - Primary & Secondary Antibodies SDS_PAGE->Immunoblotting Detection 6. Detection & Analysis: - ECL Substrate - Image and Quantify Bands Immunoblotting->Detection Results Results: DC50 & Dmax Detection->Results

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.

Conclusion

Click chemistry has undeniably accelerated the field of targeted protein degradation by providing a robust, efficient, and modular platform for the synthesis of PROTACs. The CuAAC and SPAAC reactions, in particular, have empowered researchers to rapidly assemble and screen libraries of these complex molecules, facilitating the optimization of their degrader activity and drug-like properties. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the power of click chemistry for the rational design and synthesis of next-generation PROTAC therapeutics. As our understanding of the intricate structure-activity relationships of PROTACs continues to evolve, the versatility of click chemistry will undoubtedly play a central role in the development of novel degraders for a wide range of challenging disease targets.

References

Methodological & Application

Application Note: Protocol for Boc Deprotection of Boc-PEG1-PPG2-C2-azido

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-PEG1-PPG2-C2-azido. The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2][3] This protocol is optimized to ensure the integrity of the polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG) backbone, and the terminal azide (B81097) functionality, which are crucial for subsequent bioconjugation or click chemistry applications.

Chemical Structure

This compound

(A representative structure is shown below as the exact linkage and isomerism are not specified)

Principle of the Method

The Boc deprotection is achieved through acid-catalyzed hydrolysis.[2][4] Trifluoroacetic acid (TFA) is a strong organic acid that effectively cleaves the Boc group by protonating the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[5][6] The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM) at room temperature.[1][6]

Experimental Protocol

This protocol is designed for the deprotection of this compound. It is crucial to perform this procedure in a well-ventilated fume hood, as TFA is corrosive and volatile.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution at room temperature with stirring. A common ratio is a 20-50% (v/v) solution of TFA in DCM.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be azeotroped with toluene (B28343) (3 x 10 mL).[5]

  • Work-up:

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2] Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

  • Isolation of Product: Concentrate the filtrate in vacuo to obtain the deprotected product, PEG1-PPG2-C2-azido, as the free amine or its trifluoroacetate (B77799) salt. Further purification, if necessary, can be performed by column chromatography.

Important Considerations:

  • Stability of Functional Groups: The ether linkages of the PEG and PPG backbone are stable under these acidic conditions. The azide group is also generally stable, but the use of thiol-based scavengers should be avoided as they can lead to the reduction of the azide to an amine.[2]

  • Safety: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a fume hood. Mixing acids and bases can generate heat and gas; perform the neutralization step slowly and with caution.

Data Presentation

ParameterValueReference
Starting MaterialThis compound-
Deprotecting AgentTrifluoroacetic acid (TFA)[2]
SolventDichloromethane (DCM)[2]
TFA Concentration20-50% (v/v) in DCM[2]
Reaction TemperatureRoom Temperature
Reaction Time1-4 hours[2]
Work-upAqueous NaHCO₃ wash, Brine wash[2]
ProductPEG1-PPG2-C2-azido (amine)-

Experimental Workflow

Boc_Deprotection_Workflow start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve add_tfa Add TFA (20-50% v/v) at room temperature dissolve->add_tfa react Stir for 1-4 hours at room temperature add_tfa->react monitor Monitor reaction (TLC or LC-MS) react->monitor evaporate Remove solvent and excess TFA in vacuo monitor->evaporate Reaction Complete workup Aqueous Work-up: 1. NaHCO₃ wash 2. Brine wash 3. Dry (Na₂SO₄) evaporate->workup isolate Isolate Product: Concentrate in vacuo workup->isolate end End: PEG1-PPG2-C2-azido isolate->end

Caption: Workflow for the Boc deprotection of this compound.

References

Application Notes and Protocols for CuAAC Click Chemistry with Boc-PEG1-PPG2-C2-azido

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2] This powerful ligation technique facilitates the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. The Boc-PEG1-PPG2-C2-azido is a versatile bifunctional linker, incorporating a terminal azide for CuAAC reactions and a Boc-protected amine. The short polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) chain enhances solubility and provides a flexible spacer, making it an ideal component in the synthesis of complex biomolecules and therapeutic agents.[3][4]

A prominent application for linkers of this nature is in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] The modular nature of CuAAC is particularly advantageous for the rapid assembly and optimization of PROTACs.[5]

These application notes provide a detailed protocol for the use of this compound in a CuAAC reaction, followed by Boc deprotection to yield a primary amine ready for further conjugation.

Reaction Workflow and Signaling Pathway

The experimental workflow for the CuAAC reaction followed by Boc deprotection is a straightforward two-step process. The first step involves the copper-catalyzed cycloaddition of the azido-linker to an alkyne-containing molecule. The subsequent step is the removal of the Boc protecting group to expose a primary amine.

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Boc Deprotection A This compound E Reaction Mixture A->E B Alkyne-functionalized Molecule B->E C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) C->E D Solvent (e.g., DMSO/H2O) D->E F Incubation (RT, 1-24h) E->F G Triazole Product F->G H Triazole Product G->H J Deprotection Reaction H->J I Acid (e.g., TFA in DCM) I->J K Purification J->K L Final Amine-functionalized Conjugate K->L

A diagram illustrating the two-step workflow for CuAAC followed by Boc deprotection.

The resulting amine-functionalized conjugate can be used in various applications, including the synthesis of PROTACs. The PROTAC mechanism involves hijacking the cell's ubiquitin-proteasome system to degrade a target protein of interest (POI).

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols

Protocol 1: CuAAC Click Chemistry

This protocol describes the general procedure for the copper-catalyzed cycloaddition of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (Optional, as a stabilizing ligand)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

    • (Optional) Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent).

    • Add this compound (1.1-1.5 equivalents).

    • Add DMSO and/or water to achieve the desired reaction concentration. A common solvent system is a mixture of DMSO and water (e.g., 1:1 v/v).

    • (Optional) If using a ligand, add THPTA or TBTA to the reaction mixture (typically 5 equivalents relative to CuSO₄).

    • Add CuSO₄ to the reaction mixture to a final concentration of 1-5 mol%.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Reaction and Monitoring:

    • Vortex the reaction mixture gently to ensure homogeneity.

    • Allow the reaction to proceed at room temperature for 1 to 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure triazole product.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

  • Boc-protected triazole product from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected triazole product in DCM.

    • Add TFA dropwise to the solution (typically 20-50% v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Remove the solvent and excess TFA under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine product.

    • If necessary, the product can be further purified by flash column chromatography or preparative HPLC.

Quantitative Data Summary

The efficiency of CuAAC reactions can vary depending on the specific substrates, catalyst system, and reaction conditions. Below is a table summarizing representative yields from the literature for CuAAC reactions involving PEG-containing molecules.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Temp (°C)Yield (%)Reference
PEG-functionalized alkyneAzide-functionalized resorcin[7]areneCuBr/PMDETADMF484084[2]
Alkyne-functionalized nucleobasesAzide-functionalized calixareneCuSO₄/Na-AscorbateTHF/H₂O12RT66-85[2]
PhenylacetyleneBenzyl azideCuIMolten PEG200017097[8]
Propargyl alcohol4-Azidomethyl-7-methoxycoumarinCuSO₄/Na-AscorbatescCO₂243582[9]

Conclusion

The CuAAC click chemistry protocol utilizing this compound offers a robust and efficient method for the synthesis of well-defined conjugates. The subsequent Boc deprotection provides a versatile amine handle for further functionalization, making this linker a valuable tool in drug discovery and development, particularly in the construction of PROTACs. The provided protocols and data serve as a comprehensive guide for researchers in the successful application of this powerful chemical biology tool.

References

Application Notes and Protocols for SPAAC Reaction of Boc-PEG1-PPG2-C2-azido and DBCO Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between Boc-PEG1-PPG2-C2-azido and a dibenzocyclooctyne (DBCO) derivative. This copper-free click chemistry reaction is a highly efficient and bioorthogonal ligation method ideal for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1]

Introduction to SPAAC with PEG/PPG Linkers

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of modern bioconjugation and medicinal chemistry.[2] It involves the reaction of a strained cyclooctyne, such as DBCO, with an azide-functionalized molecule to form a stable triazole linkage.[3] A key advantage of SPAAC is its bioorthogonality; the reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[2] This makes it particularly suitable for applications involving sensitive biological molecules and in vivo studies.[4]

The specific azide (B81097), this compound, is a bifunctional linker containing a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) block copolymer spacer, and a terminal azide group. The PEG/PPG component enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[5]

Reaction Overview and Key Parameters

The SPAAC reaction between this compound and a DBCO derivative is a straightforward cycloaddition. The reaction progress can be conveniently monitored by techniques such as UV-Vis spectroscopy, by observing the decrease in the characteristic absorbance of the DBCO reactant at around 310 nm.[6]

Several factors can influence the rate and efficiency of the SPAAC reaction:

  • Solvent: While the reaction can be performed in a variety of organic solvents (e.g., DMSO, DMF, acetonitrile) and aqueous buffers, the choice of solvent can impact the reaction rate.[4] Some studies have indicated that more aqueous solvent systems can lead to faster SPAAC reactions.[4]

  • Temperature: The reaction is typically performed at room temperature (25°C) or physiological temperature (37°C).[3] Increasing the temperature can accelerate the reaction, but the thermal stability of the reactants should be considered.[3]

  • pH: For reactions in aqueous buffers, a pH range of 5-10 is generally suitable, with higher pH values often leading to increased reaction rates.[4]

  • Concentration: As with most bimolecular reactions, higher concentrations of the reactants will lead to faster reaction rates.[7]

  • Steric Hindrance: The molecular environment around the azide and DBCO moieties can affect the reaction kinetics. The PEG/PPG spacer in this compound helps to reduce steric hindrance.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing SPAAC reactions with DBCO derivatives.

Table 1: Second-Order Rate Constants for DBCO Derivatives with Azides in Different Buffers

Buffer (pH 7.4)Second-Order Rate Constant (M⁻¹s⁻¹)
PBS0.32 - 0.85[3]
HEPES0.55 - 1.22[3]

Table 2: Influence of Temperature on SPAAC Reaction Rate

Temperature (°C)Relative Reaction Rate
0~1
25Significantly faster than 0°C
37Generally the fastest for bioconjugation[3]
60~150-fold increase from 0°C[9]

Note: The stability of reactants and products at elevated temperatures must be considered.

Table 3: General Reaction Conditions and Expected Outcomes for Small Molecule SPAAC

ParameterRecommended Range/ValueExpected Outcome
Molar Ratio (Azide:DBCO)1:1 to 1:1.5Driving the reaction to completion
Concentration1-10 mMReaction times of 1-12 hours
SolventDMSO, DMF, Acetonitrile, or aqueous buffersGood solubility and reaction efficiency
Temperature25-37°CEfficient reaction without degradation
Reaction Time1-24 hoursHigh to quantitative yields
Expected Yield>90% (with optimized conditions)Clean product formation

Experimental Protocols

General Protocol for SPAAC of this compound and a DBCO Derivative

This protocol provides a general workflow for the conjugation of this compound to a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule of interest

  • Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • Analytical balance

  • Syringes and needles

Procedure:

  • Reagent Preparation:

    • Accurately weigh the required amounts of this compound and the DBCO-functionalized molecule. A slight excess (1.1-1.2 equivalents) of one reagent can be used to drive the reaction to completion.

    • Dissolve each reactant in the chosen anhydrous solvent to the desired concentration (typically 1-10 mM).

  • Reaction Setup:

    • In the reaction vessel, combine the solutions of the azide and DBCO reactants.

    • If necessary, add more solvent to achieve the final desired reaction concentration.

  • Incubation:

    • Stir the reaction mixture at room temperature (25°C) or 37°C.

    • The reaction time can vary from 1 to 24 hours, depending on the reactants and their concentrations.[3]

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by TLC, LC-MS, or UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance at ~310 nm).[6]

  • Purification:

    • Once the reaction is complete, the product can be purified to remove any unreacted starting materials. For small molecules, reverse-phase HPLC is often the most effective method.[10]

Protocol for Monitoring Reaction Progress by UV-Vis Spectroscopy

This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • Reaction mixture from Protocol 4.1

Procedure:

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the DBCO derivative (typically around 310 nm).[6]

  • Sample Preparation:

    • At t=0 (immediately after mixing the reactants), take an aliquot of the reaction mixture and dilute it with the reaction solvent to a concentration that gives an initial absorbance within the linear range of the spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance of the diluted aliquot at the specified wavelength.

    • Continue to take aliquots from the reaction mixture at regular time intervals (e.g., every 30-60 minutes) and measure their absorbance.

  • Data Analysis:

    • Plot the absorbance at ~310 nm versus time. A decrease in absorbance indicates the consumption of the DBCO reagent and the progress of the reaction. The reaction is considered complete when the absorbance stabilizes.

Visualizations

SPAAC_Reaction_Pathway cluster_reactants Reactants cluster_product Product Azide Boc-PEG1-PPG2-C2-Azide Triazole Stable Triazole Conjugate Azide->Triazole SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) DBCO DBCO Derivative DBCO->Triazole

Caption: SPAAC Reaction Pathway

Experimental_Workflow prep 1. Reagent Preparation (Dissolve Azide and DBCO) react 2. Reaction Setup (Mix Reactants) prep->react incubate 3. Incubation (Stir at RT or 37°C) react->incubate monitor 4. Reaction Monitoring (Optional) (TLC, LC-MS, or UV-Vis) incubate->monitor purify 5. Purification (e.g., Reverse-Phase HPLC) incubate->purify If not monitoring monitor->purify product Final Conjugate purify->product

Caption: Experimental Workflow for SPAAC Conjugation

References

Application Note: Synthesis of a CRBN-Targeting PROTAC via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Linking Boc-PEG1-PPG2-C2-azido to a CRBN Ligand for Targeted Protein Degradation.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is a widely utilized E3 ligase for PROTAC development.[1]

This application note provides a detailed protocol for the synthesis of a PROTAC molecule by conjugating a Boc-protected polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) based azide (B81097) linker (this compound) to an alkyne-functionalized CRBN ligand, specifically a pomalidomide (B1683931) derivative. The conjugation is achieved through a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] This method offers a robust and modular approach for the rapid assembly of PROTAC libraries for structure-activity relationship (SAR) studies.[2]

Data Presentation

The following tables summarize key quantitative data for the components and the final PROTAC conjugate. The data are representative of typical values obtained for pomalidomide-based PROTACs targeting bromodomain-containing protein 4 (BRD4).

ComponentParameterValueAssay Method
Pomalidomide-alkyneCRBN Binding Affinity (Kd)~157 nMCompetitive Titration
Final PROTAC BRD4 Binding Affinity (IC50) 41.8 nM Competitive Binding Assay
Final PROTAC BRD4 Degradation (DC50) 32 nM Western Blot / In-Cell Assay
Final PROTAC Maximal Degradation (Dmax) >95% Western Blot / In-Cell Assay

Table 1: Binding affinities and degradation performance of the CRBN ligand and the final PROTAC.[1][4][5]

ParameterRecommended ConditionsNotes
Solventt-BuOH/H₂O (1:1) or DMSO/H₂OCo-solvents are often necessary to solubilize all reactants.
Reactant Concentration1.0 - 1.2 equivalents (one reactant in slight excess)Can drive the reaction to completion.
Copper(I) SourceCuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agentIn situ reduction of Cu(II) is common and convenient.
Reducing AgentSodium Ascorbate (B8700270) (1.0 - 5.0 eq.)Should be freshly prepared.
Copper LigandTHPTA or other triazole-based ligands (1.0 - 5.0 eq.)Stabilizes the Cu(I) oxidation state and accelerates the reaction.[6]
Reaction TemperatureRoom TemperatureMild conditions preserve the integrity of complex molecules.
Reaction Time1 - 16 hoursMonitor progress by TLC or LC-MS.

Table 2: Typical reaction conditions for CuAAC conjugation.[6][7]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating the this compound linker to an alkyne-functionalized pomalidomide.

Materials:

  • This compound

  • Pomalidomide-alkyne

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) and deionized water

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297), hexanes, dichloromethane (B109758) (DCM), methanol (B129727) (MeOH) for chromatography

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Pomalidomide-alkyne in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh immediately before use.

  • Reaction Setup:

    • In a clean, dry vial, add the Pomalidomide-alkyne solution (1.0 equivalent).

    • Add the this compound solution (1.1 equivalents).

    • Add a solvent mixture of DMSO and water (e.g., 4:1 v/v) to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.

    • Add the THPTA solution (final concentration ~1.25 mM).

    • Add the CuSO₄ solution (final concentration ~0.25 mM).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

    • Seal the vial and stir the reaction mixture at room temperature for 1-16 hours.

    • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[6]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Extract the product with an organic solvent such as ethyl acetate or DCM (3x the volume of the aqueous layer).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of MeOH in DCM or ethyl acetate in hexanes) to yield the pure Boc-protected PROTAC.

Protocol 2: Characterization of the Final Product

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the molecular weight of the synthesized PROTAC and assess its purity.

  • Method:

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., acetonitrile/water).

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Use a gradient elution method, for example, with mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.[8]

    • Monitor the elution profile using a UV detector and the mass spectrum using an electrospray ionization (ESI) source in positive ion mode.

    • The expected mass of the product should be observed as the [M+H]⁺ ion. The purity can be estimated from the peak area in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized PROTAC.

  • Method:

    • Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • The spectra should be consistent with the proposed structure, showing the characteristic peaks for the pomalidomide moiety, the PEG/PPG linker, the newly formed triazole ring, and the Boc protecting group.[9][10]

Visualizations

G cluster_0 Reactant Preparation cluster_1 CuAAC Reaction cluster_2 Purification & Characterization Boc_PEG_Azide This compound Reaction_Mix Reaction Mixture in DMSO/H2O Boc_PEG_Azide->Reaction_Mix Pomalidomide_Alkyne Pomalidomide-alkyne Pomalidomide_Alkyne->Reaction_Mix Purification Column Chromatography Reaction_Mix->Purification Catalyst CuSO4 / Na-Ascorbate / THPTA Catalyst->Reaction_Mix Analysis LC-MS & NMR Purification->Analysis Final_PROTAC Boc-PROTAC Conjugate Analysis->Final_PROTAC Confirmed Structure

Experimental workflow for PROTAC synthesis.

G PROTAC PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) e.g., BRD4 POI->Ternary_Complex CRBN CRBN E3_Complex CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->E3_Complex CRBN->Ternary_Complex E3_Complex->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E2 E2-Ub E2->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

CRBN-mediated protein degradation pathway.

References

Application Notes and Protocols for the Synthesis of a VHL-based PROTAC using Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited E3 ligase in PROTAC design.[4][5]

This document provides detailed application notes and protocols for the synthesis of a VHL-based PROTAC by linking an azide-functionalized linker, Boc-PEG1-PPG2-C2-azido, to an alkyne-modified VHL ligand using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Principle of the Method

The core of this protocol is the CuAAC reaction, a highly efficient and specific "click chemistry" method for covalently linking two molecules. An azide-functionalized linker (this compound) is reacted with an alkyne-functionalized VHL ligand in the presence of a copper(I) catalyst to form a stable triazole linkage, resulting in the desired PROTAC molecule.

Materials and Reagents

Reagent/MaterialSupplierCatalog NumberNotes
This compoundMedChemExpressHY-130573Store at -20°C
VHL Ligand-Linker Conjugate 17MedChemExpressHY-133020AAlkyne-modified VHL ligand. Store at -20°C.
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)Sigma-AldrichC8027
Sodium ascorbate (B8700270)Sigma-AldrichA4034Prepare fresh solution for each reaction.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342Copper(I)-stabilizing ligand.
Dimethyl sulfoxide (B87167) (DMSO), anhydrousSigma-Aldrich276855
Acetonitrile (ACN), HPLC gradeFisher ScientificA998
Water, HPLC gradeFisher ScientificW6
Trifluoroacetic acid (TFA)Sigma-AldrichT6508For HPLC purification.
Diethyl ether, anhydrousSigma-Aldrich309966For product precipitation.

Experimental Protocols

Synthesis of the VHL-based PROTAC via CuAAC Reaction

This protocol describes the coupling of this compound to the alkyne-modified VHL ligand.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of VHL Ligand-Linker Conjugate 17 in anhydrous DMSO.

    • Prepare a 50 mM stock solution of copper(II) sulfate in deionized water.

    • Prepare a 250 mM stock solution of THPTA in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a clean, dry microcentrifuge tube, add the following reagents in the specified order:

      • 100 µL of 10 mM VHL Ligand-Linker Conjugate 17 in DMSO (1 µmol, 1.0 eq).

      • 120 µL of 10 mM this compound in DMSO (1.2 µmol, 1.2 eq).

      • 20 µL of DMSO to bring the initial volume to 240 µL.

    • Vortex the mixture gently for 10 seconds.

  • Catalyst Preparation and Addition:

    • In a separate microcentrifuge tube, prepare the copper(I) catalyst solution by mixing:

      • 10 µL of 50 mM copper(II) sulfate solution (0.5 µmol, 0.5 eq).

      • 5 µL of 250 mM THPTA solution (1.25 µmol, 1.25 eq).

    • Vortex the catalyst solution briefly.

    • Add the freshly prepared catalyst solution to the reaction mixture.

  • Initiation of the Reaction:

    • Add 10 µL of the freshly prepared 500 mM sodium ascorbate solution to the reaction mixture (5 µmol, 5.0 eq).

    • The final reaction volume will be approximately 265 µL.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours on a shaker or rotator.

    • Monitor the reaction progress by LC-MS by taking a small aliquot (e.g., 1-2 µL) and diluting it with acetonitrile.

Purification of the PROTAC

The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

  • Sample Preparation:

    • Once the reaction is complete (as determined by LC-MS), quench the reaction by adding 500 µL of acetonitrile/water (1:1).

    • Filter the sample through a 0.22 µm syringe filter to remove any precipitated salts.

  • RP-HPLC Conditions:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 20% to 80% B over 30 minutes. The gradient should be optimized based on the retention time of the product.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Fraction Collection and Lyophilization:

    • Collect the fractions corresponding to the product peak.

    • Confirm the identity of the collected fractions by LC-MS.

    • Combine the pure fractions and freeze-dry (lyophilize) to obtain the purified PROTAC as a white solid.

Characterization of the Synthesized PROTAC

The identity and purity of the final PROTAC should be confirmed using analytical techniques.

Procedure:

  • Mass Spectrometry (MS):

    • Analyze the purified product using high-resolution mass spectrometry (HRMS) to confirm the molecular weight. The observed mass should match the calculated exact mass of the PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of the PROTAC. The spectra should be consistent with the expected structure, showing signals for the VHL ligand, the linker, and the triazole ring protons.

  • Purity Analysis by Analytical HPLC:

    • Determine the purity of the final compound using an analytical RP-HPLC system with a C18 column. The purity should typically be ≥95%.

Data Presentation

CompoundMolecular FormulaCalculated Exact Mass (m/z)Observed Mass (m/z) [M+H]⁺Yield (%)Purity (%)
This compoundC₁₉H₃₆N₄O₆432.2638--≥95%
VHL Ligand-Linker Conjugate 17C₃₇H₄₂N₄O₇670.3054--≥95%
Synthesized PROTAC C₅₆H₇₈N₈O₁₃ 1102.5692 To be determinedTo be determinedTo be determined

Note: The molecular formula and exact mass of the final PROTAC are calculated based on the successful ligation of the two starting materials. The yield and purity are dependent on the specific reaction and purification efficiency.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of the VHL-based PROTAC.

Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep 1. Reagent Preparation (Stock Solutions) Start->Reagent_Prep Reaction_Setup 2. Reaction Setup (Azide + Alkyne) Reagent_Prep->Reaction_Setup CuAAC 3. CuAAC Reaction (Addition of Catalyst & Initiator) Reaction_Setup->CuAAC Monitoring 4. Reaction Monitoring (LC-MS) CuAAC->Monitoring Purification 5. Purification (RP-HPLC) Monitoring->Purification Reaction Complete Characterization 6. Characterization (HRMS, NMR, HPLC) Purification->Characterization Final_Product Pure PROTAC Characterization->Final_Product

Caption: Workflow for the synthesis and purification of the VHL-based PROTAC.

Logical Relationship: PROTAC Components

Caption: The modular components of the synthesized PROTAC.

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with Boc-PEG1-PPG2-C2-azido

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.

The Boc-PEG1-PPG2-C2-azido linker is a popular choice in PROTAC synthesis. It incorporates a polyethylene (B3416737) glycol (PEG) and a polypropylene (B1209903) glycol (PPG) unit to enhance solubility and provide flexibility. The Boc protecting group allows for controlled, sequential synthesis, and the terminal azide (B81097) group enables efficient ligation to an alkyne-functionalized molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."

Following synthesis, rigorous purification of the PROTAC is paramount to ensure that in vitro and in vivo studies are conducted with a compound of high purity, free from potentially confounding starting materials, reagents, and byproducts. This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the this compound linker.

Pre-Purification Considerations

Before proceeding with purification, it is essential to have a preliminary understanding of the crude reaction mixture. This is typically achieved through analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Common Impurities:

  • Unreacted Starting Materials: Unreacted warhead (POI ligand-alkyne) or E3 ligase ligand precursor.

  • Unreacted Linker: Residual this compound linker.

  • Homodimers: Dimerization of the alkyne-containing starting material.

  • Copper Catalyst: Residual copper from the CuAAC reaction.

  • Byproducts of "Click" Chemistry: Side reactions can lead to the formation of various byproducts, including thiotriazoles if free thiols are present[1].

  • Solvents and Reagents: Residual solvents (e.g., DMF, t-BuOH) and reagents (e.g., sodium ascorbate, ligands).

Purification Strategies

The purification of PROTACs, particularly those with PEG linkers, often involves a combination of chromatographic techniques. The polarity imparted by the PEG/PPG chain means that both normal-phase and reversed-phase chromatography can be effective.

Primary Purification Methods:

  • Reversed-Phase Preparative High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying PROTACs to high purity (>95%). It separates compounds based on their hydrophobicity.

  • Flash Column Chromatography: A faster, lower-resolution technique that is excellent for initial cleanup of the crude product, removing major impurities before a final polishing step by preparative HPLC.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase Preparative HPLC

This protocol provides a general method for the purification of a PROTAC synthesized via CuAAC using the this compound linker. Optimization of the gradient and other parameters will be necessary for each specific PROTAC.

Materials and Equipment:

  • Crude PROTAC sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 19 x 250 mm)

  • Lyophilizer or centrifugal evaporator

Sample Preparation:

  • Dissolve the crude PROTAC sample in a minimal amount of a suitable solvent, such as DMSO or DMF.

  • Dilute the dissolved sample with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) to a concentration suitable for injection (typically 10-50 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method:

  • Mobile Phase A: Water with 0.1% TFA (or FA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA (or FA)

  • Flow Rate: 15-20 mL/min (for a 19 mm ID column)

  • Detection Wavelength: 254 nm and/or a wavelength where the warhead or E3 ligase ligand has maximum absorbance.

  • Gradient: A typical starting point is a linear gradient from 5% to 95% Acetonitrile over 30-40 minutes. This should be optimized based on the retention time of the product in an analytical LC-MS run.

Procedure:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A and 5% B) for at least 10 column volumes.

  • Inject the prepared sample onto the column.

  • Run the gradient elution method.

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired PROTAC.

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Troubleshooting HPLC Purification:

  • Poor Peak Shape: This can be due to column overload, inappropriate sample solvent, or secondary interactions with the stationary phase. Try injecting a smaller amount, dissolving the sample in the mobile phase, or adding a different modifier to the mobile phase.[2][3][4][5]

  • Co-eluting Impurities: Optimize the gradient by making it shallower around the elution time of the product to improve resolution.[6][7]

  • No Product Elution: The product may be too strongly retained on the column. Try a stronger organic solvent or a steeper gradient.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for a rapid, initial purification of the crude PROTAC.

Materials and Equipment:

  • Crude PROTAC sample

  • Silica (B1680970) gel or C18-functionalized silica gel for flash chromatography

  • Flash chromatography system

  • Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Water, Acetonitrile)

  • Test tubes for fraction collection

Procedure (Normal Phase):

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For polar PROTACs, a common starting point is a gradient of Methanol in Dichloromethane (e.g., 0-10% MeOH in DCM).[8]

  • Column Packing: Pack a flash column with silica gel using the initial, low-polarity solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMF, and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the column.

  • Elution: Run the gradient, starting with the low-polarity solvent and gradually increasing the percentage of the high-polarity solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Procedure (Reversed Phase):

  • Solvent System Selection: A common solvent system is a gradient of Acetonitrile in Water.[9] Small amounts of an acid (TFA or FA) can be added to improve peak shape.

  • Column and Sample Preparation: Use a C18-functionalized silica cartridge. Dissolve the sample as described for preparative HPLC.

  • Elution: Elute the column with a gradient of increasing acetonitrile concentration.

  • Fraction Collection and Analysis: Collect and analyze fractions as described above.

  • Concentration: Combine pure fractions and remove the solvent.

Data Presentation

The following tables summarize typical quantitative data for PROTAC purification. The actual values will vary depending on the specific PROTAC molecule, the efficiency of the synthesis, and the purification method employed.

Table 1: Representative Purification Yield and Purity Data

Purification StepStarting Material (Crude)After Flash ChromatographyAfter Preparative HPLC
Purity (by LC-MS) 30 - 60%70 - 90%> 95%
Yield N/A50 - 80%60 - 90% (from flash purified)
Overall Yield N/A50 - 80%30 - 72% (from crude)

Table 2: Comparison of Purification Techniques

ParameterFlash ChromatographyPreparative HPLC
Resolution ModerateHigh
Speed Fast (30-60 min)Slower (30-90 min per run)
Sample Loading High (grams)Lower (milligrams to grams)
Solvent Consumption HighModerate to High
Typical Purity Achieved 70 - 90%> 95%
Primary Use Initial cleanupFinal polishing

Visualization of Workflows

PROTAC Synthesis and Purification Workflow

PROTAC_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Warhead_Alkyne Warhead-Alkyne CuAAC CuAAC Reaction Warhead_Alkyne->CuAAC E3_Ligase_Precursor E3 Ligase Precursor Linker This compound Linker->CuAAC Crude_PROTAC Crude PROTAC Mixture Flash_Chrom Flash Chromatography (Optional First Pass) Crude_PROTAC->Flash_Chrom Prep_HPLC Preparative HPLC (Final Purification) Crude_PROTAC->Prep_HPLC Direct to HPLC Flash_Chrom->Prep_HPLC Pure_PROTAC Pure PROTAC (>95%) Prep_HPLC->Pure_PROTAC LCMS_Purity LC-MS Purity Check Pure_PROTAC->LCMS_Purity NMR_Structure NMR Structural Verification Pure_PROTAC->NMR_Structure Activity_Assay Biological Activity Assay Pure_PROTAC->Activity_Assay

Caption: Workflow for PROTAC synthesis, purification, and analysis.

Logical Relationship for Purification Method Selection

Purification_Decision_Tree Crude_Purity Assess Crude Purity (LC-MS) Low_Purity Crude Purity < 50% or Complex Mixture Crude_Purity->Low_Purity Low High_Purity Crude Purity > 50% and Few Impurities Crude_Purity->High_Purity High Flash_First Flash Chromatography First Low_Purity->Flash_First Direct_HPLC Direct to Preparative HPLC High_Purity->Direct_HPLC Final_HPLC Final Polish with Preparative HPLC Flash_First->Final_HPLC Final_Product Pure PROTAC (>95%) Direct_HPLC->Final_Product Final_HPLC->Final_Product

Caption: Decision tree for selecting a PROTAC purification strategy.

Conclusion

The purification of PROTACs synthesized with the this compound linker is a critical step in the drug discovery process. A combination of reversed-phase preparative HPLC and, in some cases, an initial flash chromatography step, is typically required to achieve the high purity necessary for reliable biological evaluation. The protocols and data presented here provide a comprehensive guide for researchers to develop and optimize their purification strategies for this important class of molecules. Careful attention to sample preparation, method development, and fraction analysis will ensure the successful isolation of high-quality PROTACs for advancing targeted protein degradation research.

References

Application Notes and Protocols for the Analytical Characterization of Boc-PEG1-PPG2-C2-azido PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by coopting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[2][3]

This document provides detailed application notes and protocols for the analytical characterization of PROTACs containing a specific linker, Boc-PEG1-PPG2-C2-azido. This linker features a Boc-protected amine for synthetic manipulation, a single polyethylene (B3416737) glycol (PEG) unit and two polypropylene (B1209903) glycol (PPG) units for modulating solubility and flexibility, and a terminal ethyl-azide group for facile conjugation to a POI ligand via click chemistry.[4][5] The analytical techniques described herein are essential for confirming the structure, purity, stability, and biological activity of these complex molecules.

Structural Characterization

Accurate structural confirmation of the synthesized this compound PROTAC is the foundational step in its characterization. The primary techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for verifying the molecular weight and purity of the PROTAC, as well as for identifying potential impurities and metabolites.[6][7]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., DMSO, acetonitrile (B52724), or methanol) to a final concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to a working concentration of 10-100 µg/mL.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for PROTACs.

    • Full Scan (MS1): Acquire data over a mass range that encompasses the expected molecular weight of the PROTAC (e.g., m/z 400-1500).

    • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]+) for fragmentation using collision-induced dissociation (CID) to obtain structural information.

  • Data Analysis:

    • Confirm the presence of the [M+H]+ ion corresponding to the calculated molecular weight of the this compound PROTAC.

    • Assess the purity of the sample by integrating the peak area of the main compound relative to any impurity peaks in the chromatogram.

    • Analyze the MS/MS fragmentation pattern to confirm the presence of key structural motifs of the warhead, linker, and E3 ligase ligand.

Data Presentation: Expected LC-MS/MS Data

ParameterExpected Value
Calculated Molecular Weight [Provide the calculated MW of the full PROTAC]
Observed [M+H]+ [Calculated MW + 1.0073] ± 5 ppm
Purity (by UV at 254 nm) >95%
Key MS/MS Fragments - Fragment corresponding to the warhead- Fragment corresponding to the E3 ligase ligand- Fragments showing sequential loss of PEG/PPG units
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of the atoms within the PROTAC molecule.[8] Both 1H and 13C NMR are essential for unambiguous structure elucidation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • 1H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts, integrations, and coupling patterns of all protons.

    • 13C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the chemical shifts of all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): If necessary, perform 2D NMR experiments to establish proton-proton and proton-carbon correlations for complete structural assignment.

  • Data Analysis:

    • Assign all proton and carbon signals to the corresponding atoms in the this compound PROTAC structure.

    • Confirm the presence of characteristic signals for the Boc group, PEG and PPG linkers, the azido (B1232118) functionality, the warhead, and the E3 ligase ligand.

Data Presentation: Representative 1H NMR Chemical Shifts

Functional GroupRepresentative Chemical Shift (ppm)
Boc (t-butyl) ~1.4
PEG (CH2) ~3.5-3.6
PPG (CH, CH2, CH3) ~1.1 (d), 3.3-3.5 (m)
C2-azido (CH2) ~3.4 (t)
Aromatic Protons (Warhead/E3 Ligand) 7.0-8.5

In Vitro Stability Assessment

Evaluating the stability of a PROTAC in relevant biological matrices is crucial for predicting its in vivo behavior.[9] The primary assays for this are microsomal and plasma stability assays.

Microsomal Stability Assay

This assay assesses the metabolic stability of the PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[1][7][10][11]

Experimental Protocol: Microsomal Stability

  • Reagents:

    • Test PROTAC (1 mM stock in DMSO).

    • Liver microsomes (e.g., human, rat, mouse).

    • NADPH regenerating system.

    • Phosphate (B84403) buffer (pH 7.4).

    • Acetonitrile (for quenching).

    • Internal standard (for LC-MS/MS analysis).

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and phosphate buffer. Pre-warm at 37°C.

    • Add the test PROTAC to the reaction mixture (final concentration, e.g., 1 µM).

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining PROTAC against time.

    • Calculate the half-life (t1/2) from the slope of the linear regression.

Data Presentation: Microsomal Stability Data

Time (min)% Remaining PROTAC (Example)
0100
585
1560
3035
6010
Calculated t1/2 (min) [Example Value]
Plasma Stability Assay

This assay determines the stability of the PROTAC in plasma, identifying degradation by plasma enzymes.[12][13][14]

Experimental Protocol: Plasma Stability

  • Reagents:

    • Test PROTAC (1 mM stock in DMSO).

    • Plasma (e.g., human, rat, mouse).

    • Acetonitrile (for quenching).

    • Internal standard.

  • Procedure:

    • Spike the test PROTAC into plasma (final concentration, e.g., 1 µM).

    • Incubate at 37°C.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot and quench with cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of remaining PROTAC at each time point relative to the 0-minute time point.

Data Presentation: Plasma Stability Data

Time (min)% Remaining PROTAC (Example)
0100
3098
6095
12092
24088

Biological Activity Assessment

The ultimate goal of a PROTAC is to induce the degradation of the target protein. This is typically assessed by Western blot analysis.[6][15]

Western Blot for Protein Degradation

Experimental Protocol: Western Blot

  • Cell Culture and Treatment:

    • Plate a relevant cell line in a multi-well plate.

    • Treat the cells with increasing concentrations of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the POI.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or ß-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Data Presentation: Protein Degradation Data

PROTAC Concentration (nM)% Protein Degradation (Example)
0 (Vehicle)0
115
1055
10085
100090
DC50 (nM) [Example Value]
Dmax (%) [Example Value]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 PROTAC-Mediated Protein Degradation Pathway cluster_1 Ternary Complex Formation cluster_2 PROTAC-Mediated Protein Degradation Pathway PROTAC This compound PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Analytical Workflow

Analytical_Workflow Analytical Workflow for PROTAC Characterization cluster_Structural Structural Characterization cluster_Stability In Vitro Stability cluster_Activity Biological Activity Synthesis PROTAC Synthesis (this compound linker) Purification Purification (HPLC) Synthesis->Purification LCMS LC-MS/MS (MW, Purity, Fragmentation) Purification->LCMS NMR NMR (1H, 13C) (Structure Confirmation) Purification->NMR Microsomal Microsomal Stability (Metabolic Stability) Purification->Microsomal Plasma Plasma Stability (Chemical/Enzymatic Stability) Purification->Plasma WesternBlot Western Blot (Protein Degradation, DC50, Dmax) Purification->WesternBlot

Caption: A typical experimental workflow for PROTAC characterization.

PI3K/AKT/mTOR Signaling Pathway

Assuming the PROTAC targets a component of the PI3K/AKT/mTOR pathway, such as PI3K itself.[16][17][]

PI3K_Pathway Targeting the PI3K/AKT/mTOR Pathway with a PROTAC RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Degradation PI3K Degradation PI3K->Degradation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation PROTAC PI3K PROTAC PROTAC->PI3K Binds to Degradation->PI3K Blocks Pathway

Caption: PROTAC-mediated degradation of PI3K blocks downstream signaling.

References

Application Notes and Protocols for Boc-PEG1-PPG2-C2-azido in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG1-PPG2-C2-azido is a versatile, azide-functionalized chemical tool designed for use in a variety of cell-based assays. Its structure incorporates a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) spacer, and a terminal azide (B81097) group. This azide moiety is a key functional group for "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient labeling of biomolecules in complex biological environments.[1][2][3]

The primary application of this compound is as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group on this compound allows for its conjugation to another molecule, such as a ligand for a target protein or an E3 ligase, through a click reaction.[4]

These application notes provide detailed protocols for utilizing this compound in cell-based assays, focusing on its application in target engagement and visualization studies following its incorporation into a PROTAC or other chemical probe.

Principle of Application

The use of this compound in cell-based assays relies on the principles of bioorthogonal chemistry.[5][6] The azide group is biologically inert and does not react with endogenous functional groups found in cells.[2][3] This allows for the specific labeling of the azide-containing molecule with a probe that has a complementary reactive group, most commonly an alkyne, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][7][8] This "click" reaction is highly efficient and can be performed in aqueous buffers and even in living cells with the aid of stabilizing ligands to minimize copper toxicity.[1][7][8]

An alternative to CuAAC is the strain-promoted alkyne-azide cycloaddition (SPAAC), which is a copper-free click chemistry method. In SPAAC, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[4]

Experimental Protocols

Protocol 1: General Cell Culture and Labeling with an Azide-Modified Probe

This protocol describes the general steps for treating cells with a probe containing the this compound linker and subsequently labeling it via a click reaction.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified probe (e.g., a PROTAC synthesized using this compound)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry detection reagent (alkyne-fluorophore)

  • Click reaction buffer components (see Protocol 2)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere and grow to the desired confluency.

  • Probe Incubation: Treat the cells with the azide-modified probe at various concentrations and for different durations to determine the optimal labeling conditions.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.

  • Click Reaction: Proceed with the click chemistry labeling as described in Protocol 2.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Visualization

This protocol details the steps for the click reaction to attach a fluorescent alkyne to the azide-modified probe within fixed and permeabilized cells.

Materials:

  • Fixed and permeabilized cells containing the azide-modified probe

  • Alkyne-fluorophore (e.g., alkyne-TAMRA, alkyne-fluorescein)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail fresh just before use. The final concentrations of the components may need optimization but a good starting point is:

    • 1-10 µM alkyne-fluorophore

    • 1 mM CuSO₄

    • 5 mM sodium ascorbate (B8700270) (add last to initiate the reaction)

    • 1 mM THPTA (or 100 µM TBTA)

  • Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted click chemistry reagents.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA stain like DAPI.

  • Imaging: Mount the coverslips or view the plate on a fluorescence microscope.

Data Presentation

Table 1: Recommended Starting Concentrations for Cell-Based Assays

ParameterRecommended RangeNotes
Azide-Probe Concentration1 - 50 µMOptimal concentration is cell-type and probe-dependent. A dose-response curve is recommended.
Incubation Time1 - 24 hoursTime-course experiments should be performed to determine the optimal incubation period.
Alkyne-Fluorophore Concentration1 - 10 µMHigher concentrations can lead to increased background.
CuSO₄ Concentration0.1 - 1 mM
Sodium Ascorbate Concentration1 - 5 mMShould always be in excess of CuSO₄. Prepare fresh.
Ligand (THPTA/TBTA) Concentration1 mM / 100 µMTHPTA is recommended for aqueous solutions.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (contains this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing the this compound linker.

Experimental_Workflow Start Start: Seed Cells Incubate Incubate with Azide-Probe Start->Incubate Wash1 Wash (PBS) Incubate->Wash1 Fix Fix (PFA) Wash1->Fix Permeabilize Permeabilize (Triton X-100) Fix->Permeabilize Click_Reaction Click Reaction (CuSO4, Ascorbate, Alkyne-Fluorophore) Permeabilize->Click_Reaction Wash2 Wash (PBS) Click_Reaction->Wash2 Image Fluorescence Microscopy Wash2->Image End End: Analyze Data Image->End

Caption: Experimental workflow for labeling and visualizing an azide-probe in cells.

References

Troubleshooting & Optimization

Technical Support Center: CuAAC Reactions with Boc-PEG1-PPG2-C2-azido

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Boc-PEG1-PPG2-C2-azido. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my CuAAC reaction with this compound. What are the most common causes?

Low yields in CuAAC reactions with PEGylated and PPGylated substrates can stem from several factors. The most common culprits include:

  • Catalyst Inactivity: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[1] It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use freshly prepared solutions of the reducing agent.

  • Steric Hindrance: The Boc protecting group and the PEG/PPG chain can sterically hinder the azide's approach to the copper-acetylide complex, slowing down the reaction rate.[2][3][4]

  • Substrate Quality: Impurities in the this compound or the alkyne partner can interfere with the reaction. Ensure the purity of your starting materials.

  • Inadequate Reagent Concentrations: For the reaction to proceed efficiently, reactant concentrations should generally be above 10 µM.[5]

  • Solubility Issues: Poor solubility of either reactant in the chosen solvent system can lead to a heterogeneous mixture and reduced reaction rates.[3]

Q2: What is the optimal copper source and ligand for this type of reaction?

The most convenient and widely used copper source is a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.[5][6]

For bioconjugation reactions and reactions with sensitive substrates, the use of a copper-chelating ligand is highly recommended.[7] Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are water-soluble and not only accelerate the reaction but also protect the biomolecules from oxidative damage by sequestering the copper ions.[5][8] A ligand-to-copper ratio of 5:1 is often suggested to protect sensitive molecules.[5]

Q3: Can the PEG/PPG chain on my azide (B81097) interfere with the reaction?

Yes, the polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) chains can influence the reaction in a few ways:

  • Steric Hindrance: As mentioned, the polymer chain can create steric bulk around the azide functional group, potentially lowering the reaction rate.[4][9]

  • Copper Chelation: The ether oxygens in the PEG/PPG backbone can weakly chelate the copper catalyst, which might affect its catalytic activity.

  • Solubility: On the positive side, the PEG/PPG chain enhances the solubility of the molecule in a variety of solvents, which can be beneficial for the reaction.[7]

Q4: My reaction mixture turned a strange color and a precipitate formed. What does this indicate?

The formation of a precipitate can sometimes be observed in CuAAC reactions.[9] This could be due to several reasons:

  • Insolubility of the Product: The resulting triazole product might be insoluble in the reaction solvent.

  • Copper(I) Oxide Formation: If the reaction is exposed to air, the Cu(I) catalyst can oxidize and precipitate as copper(I) oxide (Cu₂O), which is reddish-brown.

  • Polymer Aggregation: The PEG/PPG chains can sometimes cause aggregation and precipitation, especially at higher concentrations.

It is advisable to analyze the precipitate to determine its identity.

Troubleshooting Guide for Low Yield

If you are experiencing low yields, systematically work through the following troubleshooting steps.

Troubleshooting Workflow Diagram

CuAAC_Troubleshooting cluster_reagents cluster_conditions cluster_catalyst cluster_setup start Low Yield Observed check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of Azide & Alkyne (NMR, MS) check_reagents->reagent_purity fresh_ascorbate Freshly Prepared Sodium Ascorbate? check_reagents->fresh_ascorbate optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions Standard inert_atmosphere Inert Atmosphere? (N2 or Ar) check_conditions->inert_atmosphere solvent_choice Appropriate Solvent? (e.g., DMSO, tBuOH/H2O) check_conditions->solvent_choice concentration Concentration > 10 µM? check_conditions->concentration modify_setup 4. Modify Reaction Setup optimize_catalyst->modify_setup Optimization Ineffective ligand_used Using a Ligand? (e.g., THPTA) optimize_catalyst->ligand_used cu_source Copper Source (e.g., CuSO4) optimize_catalyst->cu_source catalyst_loading Vary Catalyst Loading (1-10 mol%) optimize_catalyst->catalyst_loading success High Yield Achieved modify_setup->success Improvements Seen temperature Increase Temperature? (e.g., 40-60°C) modify_setup->temperature reaction_time Extend Reaction Time? (e.g., 12-24h) modify_setup->reaction_time cosolvent Add Co-solvent for Solubility? (e.g., DMSO) modify_setup->cosolvent

Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

Quantitative Troubleshooting Parameters

For a systematic approach, consider optimizing the following parameters. It is recommended to vary one parameter at a time.

ParameterStandard RangeOptimization StrategyRationale
Catalyst Loading 1-10 mol%Titrate from 1% up to 10%. For bioconjugation, lower loadings are preferable.[6]Higher loading can increase the reaction rate, but may lead to side reactions or difficulties in removal.
Ligand:Copper Ratio 1:1 to 5:1Increase the ratio of ligand (e.g., THPTA) to copper. A 5:1 ratio is often used for sensitive substrates.[5]Excess ligand protects the catalyst from oxidation and can prevent damage to sensitive molecules.[5]
Reducing Agent 10-50 mol%Ensure a fresh solution of sodium ascorbate is used. Increase the equivalents if catalyst oxidation is suspected.[6]Sodium ascorbate maintains copper in the active Cu(I) state. It degrades over time in solution.[2]
Reactant Ratio 1:1 to 1:1.2 (Azide:Alkyne)Use a slight excess (1.2 to 2 equivalents) of the more accessible or less expensive reagent to drive the reaction to completion.[6]Le Chatelier's principle; drives the equilibrium towards the product.
Temperature Room TemperatureIncrease the temperature to 37-60°C.[10]Can help overcome the activation energy barrier, especially for sterically hindered substrates.[2]
Solvent tBuOH/H₂O, DMSO, DMFIf solubility is an issue, add a co-solvent like DMSO (up to 10%).[5]Ensures a homogeneous reaction mixture, which is critical for efficient reaction kinetics.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point and should be optimized for your specific alkyne substrate.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Solvent (e.g., a mixture of deionized water and t-butanol, or DMSO)

  • Nitrogen or Argon gas

Experimental Workflow Diagram:

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup (under N2/Ar) cluster_process 3. Reaction & Purification prep_azide Dissolve Azide in Solvent mix_reactants Combine Azide and Alkyne prep_azide->mix_reactants prep_alkyne Dissolve Alkyne in Solvent prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Stock Solution add_cu_ligand Add Premixed CuSO4/THPTA prep_cu->add_cu_ligand prep_ligand Prepare THPTA Stock Solution prep_ligand->add_cu_ligand prep_asc Prepare Fresh Sodium Ascorbate Stock Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reactants->add_cu_ligand add_cu_ligand->initiate incubate Incubate (RT, 1-24h) initiate->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor purify Purify Product (e.g., Chromatography) monitor->purify

References

challenges in the purification of Boc-PEG1-PPG2-C2-azido containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Boc-PEG1-PPG2-C2-azido PROTACs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on molecules containing a this compound linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges associated with purifying PROTACs containing a this compound linker?

A1: The unique structure of this linker presents several distinct purification challenges:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is labile under strongly acidic conditions.[1][2] Standard reversed-phase HPLC mobile phases containing trifluoroacetic acid (TFA) can cause partial or complete deprotection if the concentration is too high or if fractions are left standing for extended periods.[3]

  • PEG/PPG Chain: The polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) components increase hydrophilicity and can lead to broad peaks during chromatography due to conformational flexibility.[4][5] These linkers can also mask the physicochemical differences between the desired product and impurities, making separation difficult.[4]

  • Azide (B81097) Group: While generally stable, the azide functional group is high-energy and can be sensitive to heat, pressure, and certain chemical environments.[6][7] It is crucial to avoid harsh conditions, chlorinated solvents, and contact with certain metals to prevent decomposition or the formation of explosive byproducts.[6][7][8]

  • Overall Molecular Properties: PROTACs are often large, "greasy" molecules with poor solubility and a tendency to aggregate, further complicating purification.[4]

Q2: I'm observing a new, more polar spot/peak in my analysis after purification. What could be the cause?

A2: This is a classic sign of Boc group cleavage. The most common cause is exposure to acidic conditions, such as the TFA used in reversed-phase HPLC mobile phases.[2][3] Even at 0.1% TFA, prolonged exposure or concentration of fractions can lead to deprotection.[3] To confirm, check the mass spectrum for a loss of 100.12 Da (the mass of the Boc group).

Q3: Why do my HPLC peaks for the PROTAC appear broad or show significant tailing?

A3: Peak broadening is often associated with the PEG/PPG linker.[4] Its flexibility allows the molecule to exist in multiple conformations, which can interact differently with the stationary phase. Additionally, the large, hydrophobic nature of PROTACs can lead to slow kinetics on the column. Using a lower flow rate, increasing the column temperature (e.g., to 40-60 °C), or switching to a different stationary phase can sometimes improve peak shape.[9]

Q4: Can the azide group react or degrade during purification?

A4: Yes, under certain conditions. Organic azides are energetic and can be sensitive.[6][7] It is critical to avoid:

  • Strong Acids: Can lead to the formation of volatile and explosive hydrazoic acid.[8][10]

  • Chlorinated Solvents: Avoid dichloromethane (B109758) (DCM) or chloroform, as they can form highly unstable diazidomethane or triazidomethane.[6]

  • Certain Metals: Contact with heavy metals like copper, lead, or zinc can form shock-sensitive metal azides.[8] Use plastic spatulas and avoid metal parts where possible.[6]

  • Heat and Pressure: Do not use distillation for purification.[6]

Q5: What are the recommended starting methods for purifying my this compound PROTAC?

A5: A two-step approach is often effective. Start with flash column chromatography on silica (B1680970) gel for initial bulk purification to remove major impurities.[11] Follow this with a final polishing step using preparative reversed-phase HPLC for high-purity material.[11][12] For particularly challenging separations, Supercritical Fluid Chromatography (SFC) is emerging as a powerful, faster, and greener alternative to HPLC.[13][14]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After Flash Chromatography (Co-elution) Impurities have similar polarity to the PROTAC.• Optimize the solvent gradient; use a shallower gradient. • Try a different solvent system (e.g., switch from Ethyl Acetate/Hexanes to DCM/Methanol). • Proceed to a different purification technique with an orthogonal separation mechanism, such as reversed-phase HPLC.[4]
Product Degradation (Loss of Boc Group) During RP-HPLC TFA in the mobile phase is too concentrated or exposure time is too long.[3]• Reduce TFA concentration to 0.05% or less. • Consider replacing TFA with a less harsh acid like formic acid or acetic acid.[3] • Neutralize collected fractions immediately with a dilute base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol). • Lyophilize fractions promptly after collection instead of using rotary evaporation to avoid concentrating the acid.[3]
Broad, Tailing, or Split Peaks in RP-HPLC Conformational Flexibility: The PEG/PPG linker exists in multiple conformations.[4] • Secondary Interactions: The molecule may be interacting with residual silanols on the silica-based column. • Poor Solubility: The PROTAC may be poorly soluble in the mobile phase.• Increase column temperature to 40-60 °C to improve peak shape and reduce viscosity.[9] • Reduce the flow rate to allow for better equilibration. • Ensure the mobile phase contains an ion-pairing agent like TFA to mask silanol (B1196071) interactions.[15] • Use a different column (e.g., a C8, Phenyl-Hexyl, or an embedded polar group column).
Low Recovery from Purification Column Precipitation: The PROTAC may have precipitated on the column due to poor solubility in the mobile phase.[16] • Irreversible Binding: Strong, non-specific binding to the stationary phase.• Dissolve the crude sample in a strong solvent like DMSO or DMF, but inject the smallest volume possible. • Add organic modifiers (e.g., isopropanol) to the mobile phase to improve solubility. • For RP-HPLC, ensure the starting mobile phase has sufficient organic content to keep the PROTAC soluble upon injection.
Identification of a Cryptic, Co-eluting Impurity A byproduct from the synthesis is structurally very similar to the desired PROTAC.• A known issue in some PROTAC syntheses is nucleophilic acyl substitution competing with the desired reaction, creating an impurity that is difficult to remove.[17] • High-resolution techniques like SFC or using a different HPLC stationary phase (e.g., PFP) may be required to achieve separation.[4][14] • Re-evaluate the synthetic route to minimize byproduct formation.

Data Presentation: Comparison of Purification Techniques

Purification MethodTypical Purity AchievedTypical RecoveryThroughputKey Advantages & Disadvantages
Flash Chromatography (Silica Gel) 80-95%60-80%HighAdvantages: Good for initial, large-scale cleanup.[11] Disadvantages: Lower resolution; risk of co-elution with closely related impurities.
Reversed-Phase Prep HPLC (C18) >98%50-70%Low-MediumAdvantages: High resolution for final polishing.[12][15] Disadvantages: Uses large solvent volumes; acidic conditions can cleave Boc group; lower throughput.[3][14]
Supercritical Fluid Chromatography (SFC) >99%70-90%Medium-HighAdvantages: Fast run times, reduced solvent use, excellent resolution for complex mixtures.[13][18] Disadvantages: Requires specialized equipment; method development can be complex.[18]

Experimental Protocols

Protocol 1: General Preparative Reversed-Phase HPLC

This protocol provides a starting point for purifying a Boc-protected, azide-containing PROTAC.

  • Column Selection: Use a high-purity, wide-pore (e.g., 150-300 Å) C18 stationary phase column suitable for large molecules.[9]

  • Mobile Phase Preparation:

    • Eluent A: 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Eluent B: 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Note: Filter and degas all solvents prior to use.

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF to a high concentration (e.g., 50-100 mg/mL). Ensure it is fully dissolved.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Detection: UV detection at 254 nm and 280 nm, or a wavelength specific to a chromophore in your molecule.

    • Gradient: Develop a gradient based on analytical HPLC results. A typical starting gradient might be:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 30% B

      • 45-50 min: 30% B (re-equilibration)

  • Injection and Fraction Collection: Inject the prepared sample. Collect fractions based on the UV chromatogram, paying close attention to the target peak.

  • Post-Purification: Immediately analyze fractions by LC-MS to confirm identity and purity. Pool pure fractions and promptly neutralize the acid with a small amount of methanolic ammonia (B1221849) before solvent removal via lyophilization.

Visualizations

PROTAC Mechanism of Action

PROTAC_MoA

Caption: General mechanism of PROTAC-mediated protein degradation.

Purification Workflow for PROTACs

Purification_Workflow Crude Crude Synthetic Product Analysis1 Initial Analysis (LC-MS, NMR) Crude->Analysis1 Flash Step 1: Flash Chromatography (Bulk Impurity Removal) Analysis1->Flash Analysis2 Purity Check (LC-MS) Flash->Analysis2 Decision Purity > 95%? Analysis2->Decision PrepHPLC Step 2: Preparative HPLC/SFC (Final Polishing) Decision->PrepHPLC No FinalQC Final QC (NMR, HPLC, HRMS) Decision->FinalQC Yes Analysis3 Fraction Analysis (LC-MS) PrepHPLC->Analysis3 Pool Pool Pure Fractions & Neutralize Analysis3->Pool SolventRemoval Solvent Removal (Lyophilization) Pool->SolventRemoval SolventRemoval->FinalQC PurePROTAC Pure PROTAC (>98%) FinalQC->PurePROTAC

Caption: A typical multi-step workflow for PROTAC purification and analysis.

Troubleshooting Logic: Loss of Boc Group

Boc_Troubleshooting Start Problem: New, more polar peak observed post-HPLC CheckMS Analyze peak by LC-MS. Look for mass loss of 100 Da. Start->CheckMS Confirm Boc Cleavage Confirmed? CheckMS->Confirm Action Implement Corrective Actions Confirm->Action Yes Sol1 Reduce TFA to <0.1% or use Formic Acid Action->Sol1 Sol2 Immediately neutralize fractions post-collection Action->Sol2 Sol3 Use Lyophilization instead of Rotovap Action->Sol3 End Re-purify with modified protocol Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting Boc group deprotection during purification.

References

stability issues of the azide group in Boc-PEG1-PPG2-C2-azido

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Boc-PEG1-PPG2-C2-azido. It is intended for researchers, scientists, and drug development professionals utilizing this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the azide (B81097) group in this molecule?

A1: The azide functional group is highly energetic and can be sensitive to several factors. The main concerns are:

  • Thermal Instability: Organic azides can decompose upon heating, sometimes explosively.[1][2] While aliphatic azides like the one in this linker are generally more stable than aryl or acyl azides, elevated temperatures should be avoided.[1][3] For similar azide polymers, decomposition has been observed to begin at temperatures as low as 70°C under vacuum.[4]

  • Reduction: The azide group is readily reduced to a primary amine by various reagents, including common reducing agents like H₂/Pd, LiAlH₄, and phosphines (e.g., in Staudinger reactions).[5][6] Care must be taken to avoid unintentional reduction during multi-step syntheses.

  • Acid Sensitivity: While generally stable to moderately acidic conditions used for Boc deprotection, strong acids can protonate the azide to form hydrazoic acid (HN₃), which is highly toxic and explosive.[2][7]

  • Metal Incompatibility: Contact with heavy metals such as copper (II) without a reducing agent, lead, mercury, or silver can lead to the formation of highly shock-sensitive and explosive heavy metal azides.[2][7] Always use non-metal spatulas and ensure reaction vessels are free from heavy metal contaminants.

Q2: I am cleaving the Boc group using trifluoroacetic acid (TFA). Is the azide group stable under these conditions?

A2: Generally, the azide group is stable to the acidic conditions required for Boc deprotection (e.g., using TFA).[6] This orthogonality is a key feature that allows for the sequential modification of the molecule. However, be aware of a potential side reaction, particularly in solid-phase peptide synthesis contexts, where carbocations generated from the Boc-group or other protecting groups can potentially react with the azide.[6] For solution-phase chemistry, this is less of a concern, but it is crucial to work in a well-ventilated fume hood as a precaution against the formation of trace amounts of hydrazoic acid.[2]

Q3: Can I heat my reaction mixture containing this compound?

A3: Heating should be approached with extreme caution. Organic azides are thermally labile.[1][8] While click chemistry reactions (CuAAC) may sometimes require gentle heating (e.g., 40-60°C) to proceed, it is critical to monitor the temperature carefully.[7] It is strongly recommended to run a thermal stability analysis (e.g., DSC or TGA) on a small scale if higher temperatures are necessary. For a similar azide-containing polymer, decomposition has been noted to begin around 170°C in air.[4][9]

Q4: My subsequent reaction failed. How can I confirm the azide group is still intact?

A4: The presence of the azide group can be confirmed using Infrared (IR) spectroscopy. The azide functional group has a characteristic strong, sharp absorption peak typically found in the range of 2100-2160 cm⁻¹. If this peak is absent or significantly diminished, it indicates the azide has been reduced or has decomposed.

Q5: What solvents are compatible with this linker?

A5: this compound is generally soluble and stable in a variety of common organic solvents used in bioconjugation and peptide synthesis, such as DMSO, DMF, NMP, and DCM.[7][10][11] Aqueous mixtures are also frequently used, particularly for click chemistry reactions.[7] Avoid using halogenated solvents like chloroform (B151607) or dichloromethane (B109758) in the presence of sodium azide, as this can lead to the formation of explosive diazidomethane or triazidomethane.[2][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Symptom Potential Cause Suggested Solution
Low or no yield in "Click" Chemistry (CuAAC) reaction 1. Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) form by atmospheric oxygen.[7] 2. Poor Reagent Quality: The azide linker or the alkyne partner may have degraded. 3. Incomplete Dissolution: The PEG/PPG chain can affect solubility, leading to poor reaction kinetics if not fully dissolved.1. Degas all solvents and solutions thoroughly. Prepare the sodium ascorbate (B8700270) solution fresh and add it last to the reaction mixture. Consider using a Cu(I)-stabilizing ligand like THPTA.[7] 2. Verify the integrity of the azide group via IR spectroscopy. Check the purity of the alkyne partner. 3. Ensure all reactants are fully dissolved before initiating the reaction. Consider solvent mixtures (e.g., DMSO/H₂O, THF/H₂O).[7]
Unexpected formation of an amine (-NH₂) instead of a triazole Unintentional Reduction of Azide: The reaction mixture may have contained a reducing agent. Common sources include certain scavengers (e.g., thiols) used in peptide chemistry or reducing impurities in solvents.[6][12]Analyze all reagents and solvents for potential reducing contaminants. If a reduction is desired, there are many protocols available for converting azides to amines.[9][13] If it is not, ensure all reagents are pure and avoid sulfur-containing compounds.[6]
Reaction mixture turns acidic unexpectedly Formation of Hydrazoic Acid (HN₃): An acidic reagent or byproduct may have been inadvertently introduced, protonating the azide.[2]This is a hazardous situation. Work with extreme caution in a fume hood behind a blast shield. Neutralize the mixture carefully with a non-nucleophilic base. Ensure all reagents and solvents are neutral or basic before starting the experiment.[2]
Difficulty in product purification PEG/PPG Solubility: The polymer chain imparts high solubility in a wide range of solvents, which can lead to streaking on normal-phase silica (B1680970) gel chromatography and difficulty with precipitation.[7]Consider alternative purification methods such as reverse-phase chromatography (HPLC), which is often effective for PEGylated compounds.[7] Precipitation by adding a non-solvent (e.g., cold diethyl ether) can also be an effective strategy.

Data Presentation

Table 1: Chemical Compatibility and Stability Summary for the Azide Group
Condition/Reagent ClassCompatibilityNotes & Potential HazardsCitations
Strong Acids LOW Can form highly toxic and explosive hydrazoic acid (HN₃).[2][7]
TFA (for Boc deprotection) MODERATE-HIGH Generally stable, but work in a well-ventilated area. A potential side reaction with t-butyl cations has been noted in SPPS.[6][14]
Strong Bases HIGH The azide group is stable to most bases.[5]
Reducing Agents (e.g., DTT, TCEP, H₂/Pd, NaBH₄) LOW Azide will be readily reduced to a primary amine.[5][6][12]
Heavy Metals (e.g., Pb, Ag, Hg) LOW Forms dangerously explosive heavy metal azides. Avoid metal spatulas.[2][7]
Copper(I) Catalysts HIGH (Intended Reactivity) This is the basis for CuAAC "click" chemistry. The reaction is rapid and specific.[15][16]
Elevated Temperatures (>60-70°C) LOW Risk of rapid, exothermic decomposition.[4][9]
UV Light MODERATE Can induce decomposition to form highly reactive nitrenes. Store protected from light.[15]
Common Organic Solvents (DMF, DMSO, NMP, ACN, THF) HIGH Generally stable.[7][10]
Halogenated Solvents (DCM, Chloroform) HIGH The organic azide is stable, but avoid using these with inorganic azides like NaN₃.[2][7]

Experimental Protocols

Protocol: Assessing Azide Stability to Boc-Deprotection Conditions

This protocol provides a method to confirm that the azide functionality of this compound remains intact after exposure to standard Boc-deprotection conditions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • FTIR spectrometer

Procedure:

  • Initial Characterization: Dissolve a small sample (1-2 mg) of the starting this compound in a minimal amount of DCM. Cast a film on a salt plate (e.g., NaCl) and acquire an initial FTIR spectrum. Note the sharp, strong absorbance peak for the azide group around 2100 cm⁻¹.

  • Mock Deprotection: Dissolve 10 mg of this compound in 1 mL of anhydrous DCM in a glass vial.

  • Add 1 mL of TFA to the solution (creating a 50% TFA/DCM v/v solution).

  • Stir the reaction at room temperature for 30 minutes.

  • Work-up: Remove the DCM and TFA under reduced pressure (ensure the vacuum trap is compatible with acidic vapors).

  • Re-dissolve the residue in 5 mL of DCM and transfer to a separatory funnel.

  • Carefully wash the organic layer with 5 mL of saturated NaHCO₃ solution to neutralize any remaining TFA. Caution: CO₂ evolution will occur. Vent the funnel frequently.

  • Wash the organic layer with 5 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

  • Final Characterization: Acquire an FTIR spectrum of the final product using the same method as in step 1.

  • Analysis: Compare the final spectrum to the initial spectrum. The disappearance of Boc-related peaks (e.g., C=O stretch of the carbamate) and the retention of the strong azide peak (~2100 cm⁻¹) confirms the stability of the azide group under these conditions.

Mandatory Visualization

G start Azide Stability Issue Suspected (e.g., low reaction yield) check_ir Perform IR Spectroscopy: Is the azide peak (~2100 cm⁻¹) present? start->check_ir azide_intact Azide is Intact check_ir->azide_intact Yes azide_lost Azide is Absent or Reduced check_ir->azide_lost No troubleshoot_reaction Troubleshoot other reaction parameters: - Catalyst activity - Reagent purity - Solvent/Temperature azide_intact->troubleshoot_reaction investigate_reduction Investigate source of reduction: - Contaminated reagents? - Unintended reducing agent added? azide_lost->investigate_reduction investigate_degradation Investigate source of degradation: - Excessive heat? - Acid/Metal contamination? azide_lost->investigate_degradation outcome Optimize Protocol troubleshoot_reaction->outcome investigate_reduction->outcome investigate_degradation->outcome

Caption: Troubleshooting workflow for azide stability issues.

G mol This compound Boc-NH PEG-PPG Linker -CH₂-CH₂-N₃ prod_acid Boc Deprotection + Formation of HN₃ (Hazard!) mol:f2->prod_acid prod_reduction Boc-PEG1-PPG2-C2-amine mol:f2->prod_reduction prod_heat Decomposition (N₂ release) + Nitrene Intermediates mol:f2->prod_heat prod_click Triazole Product (Desired Reaction) mol:f2->prod_click path_acid Strong Acid (e.g., HCl) prod_acid->path_acid path_reduction Reducing Agent (e.g., TCEP, H₂/Pd) prod_reduction->path_reduction path_heat Heat (Δ) prod_heat->path_heat path_click Alkyne + Cu(I) prod_click->path_click

Caption: Key reaction pathways for the azide group.

References

Technical Support Center: Optimizing PRO-TAC Cell Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A1: The linker is a critical component of a PROTAC, connecting the ligand that binds the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are particularly valuable for several reasons:

  • Enhanced Solubility: The ether oxygens in the PEG backbone increase hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][2]

  • Modulation of Physicochemical Properties: PEG linkers influence key drug-like properties, including cell permeability and the pharmacokinetic profile.[3]

  • Flexibility and Ternary Complex Formation: The flexibility of PEG linkers allows the PROTAC to adopt various conformations, which is crucial for facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2][3]

Q2: How does a PEG linker paradoxically improve cell permeability?

A2: The impact of PEG linkers on cell permeability is complex.[2] While their hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, their flexibility can be a significant advantage. This is often described as the "chameleon effect":

  • Folded Conformations: In non-polar environments, like the cell membrane, flexible PEG linkers can adopt folded or collapsed conformations.[4][5]

  • Shielding Polarity: This folding can shield the PROTAC's polar atoms and hydrogen bond donors (HBDs) through intramolecular hydrogen bonds (IMHBs), reducing the molecule's overall polar surface area (PSA).[4][6]

  • Improved Passive Diffusion: By presenting a more compact, less polar structure to the cell membrane, the PROTAC is better able to traverse it via passive diffusion.[2][7] In contrast, more rigid alkyl linkers are less able to adopt these shielded conformations.[2]

Q3: What are the standard experimental methods to measure PROTAC permeability?

A3: Two primary in vitro assays are used to assess PROTAC permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is cost-effective for early-stage screening.[8][9]

  • Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. This method is more comprehensive as it accounts for passive diffusion, active transport, and cellular efflux mechanisms.[8][10]

For a detailed methodology, please refer to the Experimental Protocols section below.

Troubleshooting Guide

Problem: My PEGylated PROTAC exhibits low cell permeability in a PAMPA or Caco-2 assay.

This is a common challenge, as most PROTACs have high molecular weights (>800 Da) and other properties that place them "beyond the Rule of 5" (bRo5).[11][12] The following guide provides a systematic approach to troubleshooting and improving permeability.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low permeability issues with PEGylated PROTACs.

Caption: A troubleshooting flowchart for low PROTAC permeability.

Q&A Troubleshooting Details
Q4: How does PEG linker length impact permeability and how should I optimize it?

A4: The optimal linker length is a delicate balance and is specific to each PROTAC system.[3]

  • Too Short: Very short linkers can increase rigidity but may sterically hinder the formation of the required ternary complex.[3]

  • Too Long: Excessively long linkers can increase flexibility but may lead to reduced efficacy due to a higher entropic penalty upon binding.[3] They also increase molecular weight, which generally correlates with lower permeability.[11]

  • Strategy: Systematically synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., n=2, 3, 4, 5 ethylene glycol units). Studies have shown that even a single PEG unit difference can dramatically alter permeability and degradation activity.[13] For instance, one study found that a PROTAC with a 2-unit PEG linker was 20-fold more permeable than its 3-unit PEG counterpart.[13]

Data Table 1: Impact of PEG Linker Length on Permeability

This table summarizes representative data showing how PEG linker length can affect the apparent permeability coefficient (Papp) as measured by a PAMPA assay.

PROTAC SeriesLinker CompositionMolecular Weight (Da)cLogPHBD CountPapp (x 10⁻⁶ cm/s)
MZ Series 2-unit PEG9503.850.60
3-unit PEG9943.550.03
AT Series 1-unit PEG9254.160.005
2-unit PEG9693.860.002

Data compiled for illustrative purposes based on trends reported in the literature.[11][13]

Q5: My PROTAC has many hydrogen bond donors (HBDs). How does this affect permeability and how can I fix it?

A5: A high number of solvent-exposed HBDs, often from amide bonds in the linker or warhead, significantly increases the energy required for the molecule to move from a polar (aqueous) to a non-polar (membrane) environment, thus reducing permeability.[6]

  • Strategy 1: Amide-to-Ester Substitution: Replacing an amide bond (-CONH-) in the linker with an ester bond (-COO-) removes one HBD. This modification has been shown to increase permeability by up to 10-fold in certain PROTACs.[14]

  • Strategy 2: N-Methylation: Methylating an amide nitrogen (-CONH- to -CON(CH₃)-) also removes the HBD and can improve permeability.[6]

  • Strategy 3: Steric Shielding: Introduce bulky groups (like a tert-butyl group) near the HBD to sterically hinder its interaction with the solvent, effectively shielding its polarity.[6]

G cluster_amide High Desolvation Penalty (Low Permeability) cluster_ester Lower Desolvation Penalty (Improved Permeability) Amide Amide Linker (-CONH-) HBD Exposed H-Bond Donor (HBD) Amide->HBD Presents HBD to solvent Ester Ester Linker (-COO-) Amide->Ester Strategy: Amide-to-Ester Substitution NoHBD HBD Removed Ester->NoHBD No HBD presented

Caption: Reducing HBDs via amide-to-ester substitution.

Q6: Can modifying the linker with non-PEG elements help?

A6: Yes. While PEG provides flexibility, incorporating rigid or cyclic elements can improve properties by pre-organizing the PROTAC into a more favorable conformation for cell entry and ternary complex formation.

  • Strategy: Incorporate Saturated Heterocycles: Replacing parts of a linear PEG or alkyl chain with piperidine (B6355638) or piperazine (B1678402) rings can significantly improve both aqueous solubility and cell permeability.[7][15] These rigid motifs can reduce the entropic penalty of binding and improve the overall physicochemical profile of the PROTAC.[15][16]

Experimental Protocols

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the key steps for assessing the passive permeability of a PROTAC.[8][9]

Principle: The PAMPA assay measures the diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane (e.g., phosphatidylcholine in dodecane), into an acceptor well.[9]

Materials:

  • 96-well donor plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE or polypropylene)

  • Artificial membrane solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds (e.g., high-permeability propranolol, low-permeability atenolol)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to saturate the membrane for 5 minutes.

  • Prepare Donor Solutions: Dissolve test PROTACs and controls in a suitable vehicle (e.g., DMSO) and then dilute into PBS to a final concentration (e.g., 10 µM) with a low percentage of organic solvent (<1%).

  • Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the solution in the acceptor wells.

  • Incubate: Cover the plate sandwich to prevent evaporation and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection & Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the following equation: Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [Acceptor] / [Equilibrium])

    Where Vd and Va are volumes of donor/acceptor wells, Area is the membrane surface area, and Time is the incubation time.

Data Table 2: Interpreting Permeability Assay Results

This table provides a general classification for interpreting permeability data from PAMPA and Caco-2 assays.

Permeability ClassPapp (x 10⁻⁶ cm/s) (PAMPA / Caco-2)Predicted In Vivo Absorption
High > 5Excellent
Moderate 1 - 5Good
Low < 1Poor

Note: For Caco-2 assays, an efflux ratio (Papp B-A / Papp A-B) > 2 suggests the compound is a substrate for active efflux transporters, which can also lead to poor net absorption.[10]

References

Validation & Comparative

A Comparative Guide to NMR-Based Structural Confirmation of PROTAC Linkers: The Case of Boc-PEG1-PPG2-C2-azido

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of Proteolysis Targeting Chimeras (PROTACs) is fundamental to understanding their structure-activity relationships and ensuring the reproducibility of biological data. The linker component, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of PROTAC efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of these linker molecules.[] This guide provides a comparative framework for confirming the structure of a Boc-PEG1-PPG2-C2-azido PROTAC linker using ¹H and ¹³C NMR, with a comparison to a more common Boc-PEG2-azide linker.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for the this compound linker and a common alternative, Boc-PEG2-C2-azide. Chemical shifts are predicted based on known values for similar functional groups and are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[2][3][4] The exact chemical shifts can vary depending on the solvent and temperature.[2][5]

Table 1: Comparative Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound (Predicted) Boc-PEG2-C2-azide (Alternative linker - Predicted)
-C(CH₃)₃ (Boc group) ~1.45 (s, 9H)~1.45 (s, 9H)
-NH- (Carbamate) ~5.0 (br s, 1H)~5.0 (br s, 1H)
-CH₂-NH- (adjacent to Boc) ~3.25 (m, 2H)~3.25 (m, 2H)
-O-CH₂-CH₂-O- (PEG1) ~3.65 (m, 4H)~3.66 (s, 8H)
-CH(CH₃)- (PPG) ~1.15 (d, 6H)N/A
-O-CH(CH₃)-CH₂-O- (PPG) ~3.40-3.55 (m, 4H)N/A
-O-CH₂-CH₂-N₃ (C2-azido) ~3.70 (t, 2H), ~3.40 (t, 2H)~3.70 (t, 2H), ~3.40 (t, 2H)

Table 2: Comparative Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment This compound (Predicted) Boc-PEG2-C2-azide (Alternative linker - Predicted)
-C(CH₃)₃ (Boc group) ~28.5~28.5
-C(CH₃)₃ (Boc quaternary C) ~79.5~79.5
C=O (Carbamate) ~156.0~156.0
-CH₂-NH- ~40.5~40.5
-O-CH₂-CH₂-O- (PEG) ~70.0-71.0~70.0-71.0
-CH(CH₃)- (PPG) ~17.5N/A
-O-CH(CH₃)-CH₂-O- (PPG) ~73.0, ~75.0N/A
-O-CH₂-CH₂-N₃ ~70.0, ~50.5~70.0, ~50.5

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the logical approach and the experimental workflow for the NMR-based structural confirmation of a PROTAC linker.

logical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesize this compound Linker purification Purify by Chromatography (e.g., HPLC) synthesis->purification nmr_acq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR Spectra purification->nmr_acq data_proc Process NMR Data (FT, Phasing, Baseline Correction) nmr_acq->data_proc peak_assign Assign Signals to Specific Nuclei data_proc->peak_assign struct_confirm Confirm Connectivity and Functional Groups peak_assign->struct_confirm compare Compare with Expected Chemical Shifts and Alternative Linkers struct_confirm->compare final_struct Final Structure Confirmed compare->final_struct

Caption: Logical workflow for PROTAC linker structural confirmation.

experimental_workflow cluster_experiments NMR Experiments start Start sample_prep Prepare Sample: ~5-10 mg of linker in ~0.6 mL of deuterated solvent (e.g., CDCl₃) start->sample_prep spectrometer Insert sample into NMR spectrometer (≥400 MHz) sample_prep->spectrometer proton_nmr ¹H NMR Acquisition spectrometer->proton_nmr carbon_nmr ¹³C NMR Acquisition spectrometer->carbon_nmr cosy_nmr 2D COSY Acquisition (¹H-¹H Correlation) spectrometer->cosy_nmr hsqc_nmr 2D HSQC/HMQC Acquisition (¹H-¹³C Correlation) spectrometer->hsqc_nmr processing Data Processing: Fourier Transform, Phasing, Baseline Correction proton_nmr->processing carbon_nmr->processing cosy_nmr->processing hsqc_nmr->processing analysis Data Analysis: Chemical Shift Referencing, Peak Picking, Integration, and Structural Assignment processing->analysis end End analysis->end

Caption: Experimental workflow for NMR data acquisition and analysis.

Detailed Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified PROTAC linker and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Internal Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or invert the tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all experiments to ensure consistent chemical shifts.

  • Locking and Shimming: Insert the sample, lock onto the deuterium (B1214612) signal of the solvent, and perform shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Scans: Acquire 16 to 64 scans, depending on the sample concentration.

  • Spectral Width: A typical spectral width of -2 to 12 ppm is sufficient for most organic molecules.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

  • Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Spectral Width: A typical spectral width of 0 to 220 ppm.

2D NMR Spectroscopy (COSY and HSQC/HMQC):

  • COSY (Correlation Spectroscopy): Use a standard COSY pulse sequence to identify proton-proton coupling networks (e.g., adjacent CH₂ groups).

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Use a standard HSQC or HMQC pulse sequence to identify one-bond correlations between protons and their directly attached carbons. This is invaluable for unambiguous assignment of both ¹H and ¹³C spectra.

Data Processing and Analysis
  • Fourier Transform: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase correct the spectra to obtain pure absorption lineshapes. Apply a baseline correction algorithm for a flat baseline.

  • Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Assignment:

    • ¹H NMR: Integrate the signals to determine the relative number of protons for each resonance. Analyze the multiplicity (singlet, doublet, triplet, etc.) to infer the number of neighboring protons.

    • ¹³C NMR: Identify the number of unique carbon environments.

    • 2D NMR: Use the cross-peaks in the COSY spectrum to trace out the spin systems within the molecule. Use the HSQC/HMQC cross-peaks to correlate proton signals with their corresponding carbon signals, confirming assignments.

  • Structural Confirmation: Compare the assigned chemical shifts, integrations, and coupling patterns with the expected values for the proposed structure of this compound. The presence of the characteristic signals for the Boc group, the PEG and PPG units, and the protons adjacent to the azide (B81097) and carbamate (B1207046) functionalities will collectively confirm the structure. Any significant deviation may indicate impurities or an incorrect structure.

References

Mass Spectrometry of PROTACs: A Comparative Guide for Researchers Analyzing Boc-PEG1-PPG2-C2-azido Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the nuanced world of targeted protein degradation, this guide offers a comparative analysis of the mass spectrometry (MS) characteristics of PROTACs (Proteolysis Targeting Chimeras) synthesized with a Boc-PEG1-PPG2-C2-azido linker. Due to the novel nature of this specific linker, this guide synthesizes data from related structures to provide a predictive comparison against more conventional alkyl and polyethylene (B3416737) glycol (PEG) linkers.

Mass spectrometry is an indispensable tool in the development of PROTACs, enabling the confirmation of molecular identity, assessment of purity, and quantification in complex biological matrices. The linker component, which connects the target protein-binding and E3 ligase-recruiting moieties, significantly influences not only the biological activity but also the mass spectrometric behavior of the PROTAC molecule. The this compound linker, with its mixed polyethylene glycol (PEG) and polypropylene (B1209903) glycol (PPG) composition, Boc-protected amine, and terminal azide, presents a unique analytical profile compared to standard linkers.

Comparative Analysis of Linker Performance in Mass Spectrometry

The choice of linker can impact ionization efficiency, fragmentation patterns, and the propensity for in-source decay. Understanding these differences is crucial for method development and data interpretation in both qualitative and quantitative MS-based assays.

Linker TypeExpected Ionization EfficiencyPredominant Fragmentation PathwaysPotential MS Analysis Challenges
This compound Moderate to Good- Cleavage of the ether bonds in the PEG and PPG backbone. - Loss of the Boc protecting group (-100 Da). - Fragmentation of the PPG chain, potentially leading to a series of ions separated by 58 Da. - Cleavage adjacent to the azido (B1232118) group.- Potential for complex fragmentation spectra due to the mixed PEG-PPG nature. - In-source fragmentation of the labile Boc group and ether linkages can complicate spectral interpretation. - The presence of the PPG unit may increase hydrophobicity, affecting chromatographic separation.
Alkyl Chains Good- Generally stable, with fragmentation often occurring at the bonds connecting the linker to the warhead and E3 ligase ligand.- High hydrophobicity can lead to poor solubility and challenging chromatographic conditions, potentially causing peak tailing.
Polyethylene Glycol (PEG) Good to Excellent- Characteristic neutral loss of ethylene (B1197577) glycol units (44 Da). - Cleavage of the ether backbone.- In-source fragmentation of the PEG chain is common and can lead to a distribution of ions, complicating quantification if not controlled. - Polydispersity in longer PEG chains can result in a complex mass spectrum.

Experimental Protocols for Mass Spectrometry Analysis

Robust and reproducible mass spectrometry data relies on well-defined experimental protocols. Below are generalized methodologies for the LC-MS/MS analysis of PROTACs, which can be adapted for molecules with the this compound linker.

Sample Preparation for LC-MS/MS
  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile).

  • Working Standard Preparation : Serially dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile (B52724):water) to create calibration standards and quality control samples.

  • Sample Extraction from Biological Matrix (e.g., Plasma) :

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method
  • Liquid Chromatography :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the PROTAC, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from matrix components.

    • Flow Rate : 0.3-0.5 mL/min.

    • Column Temperature : 40°C.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode is typically used for PROTACs.

    • Scan Type : Multiple Reaction Monitoring (MRM) is ideal for quantification, monitoring specific precursor-to-product ion transitions.

    • Ion Source Parameters : Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the precursor ion and minimize in-source fragmentation. For linkers susceptible to fragmentation, a lower cone or fragmentor voltage may be necessary.

    • Collision Energy : Optimize the collision energy for each MRM transition to achieve the most abundant and stable product ions.

Visualizing Mass Spectrometry Workflows and Concepts

Diagrams generated using Graphviz provide clear visual representations of experimental processes and logical relationships.

PROTAC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Stock Stock Solution Standards Working Standards Stock->Standards Extraction Matrix Extraction Stock->Extraction LC Liquid Chromatography Extraction->LC MS Mass Spectrometer LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Struct Structural Confirmation Data->Struct Linker_Fragmentation cluster_Alkyl Alkyl Linker cluster_PEG PEG Linker cluster_PEG_PPG Boc-PEG-PPG-Azido Linker PROTAC PROTAC Precursor Ion Alkyl_Frag Cleavage at Warhead/Ligand Junctions PROTAC->Alkyl_Frag PEG_Frag1 Neutral Loss of (C2H4O)n PROTAC->PEG_Frag1 PEG_Frag2 Ether Bond Cleavage PROTAC->PEG_Frag2 Boc_Loss Loss of Boc Group (-100 Da) PROTAC->Boc_Loss PEG_PPG_Backbone PEG/PPG Backbone Cleavage (44/58 Da) PROTAC->PEG_PPG_Backbone Azide_Frag Fragmentation near Azide Terminus PROTAC->Azide_Frag

The Linker's Length: A Critical Determinant of PROTAC Efficacy and the Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often empirically determined, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC, and play a pivotal role in the manifestation of the "hook effect." This guide provides a comparative analysis of how linker length impacts PROTAC activity, supported by experimental data and detailed methodologies.

The Balancing Act: How Linker Length Dictates PROTAC Activity

The primary function of the linker is to bridge the target Protein of Interest (POI) and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, as it brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2]

The length of the linker is a crucial parameter that must be optimized for each target and E3 ligase pair.[2] An improper linker length can lead to suboptimal or no degradation due to several factors:

  • Steric Hindrance: A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[1][3]

  • Unproductive Ternary Complex Formation: Conversely, a linker that is too long may lead to the formation of unstable and unproductive ternary complexes where the lysine (B10760008) residues on the target protein are not optimally positioned for ubiquitination.[1][2]

The relationship between linker length and PROTAC efficacy is therefore often non-linear, with an optimal length providing maximal degradation.[1][4]

Understanding the Hook Effect

A common phenomenon observed in PROTAC experiments is the "hook effect," characterized by a bell-shaped dose-response curve where the degradation of the target protein decreases at high PROTAC concentrations.[5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (POI-PROTAC) or the E3 ligase (E3-PROTAC), rather than the productive ternary complex.[6] These binary complexes are ineffective for degradation and compete with the formation of the ternary complex, leading to a reduction in degradation efficiency at high concentrations.[5][7]

The linker length can significantly influence the onset and magnitude of the hook effect. A well-designed linker can promote positive cooperativity in ternary complex formation, stabilizing it over the binary complexes and thereby reducing the hook effect.[5][6]

Comparative Efficacy of Different Linker Lengths: A Data-Driven Overview

Systematic variation of linker length is a critical step in PROTAC optimization. The following tables summarize experimental data from various studies, highlighting the impact of linker length on degradation efficiency, quantified by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[8]

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [4][9]

PROTAC CompoundLinker Length (atoms)DC50 (µM)Dmax (%)
9 9> 100< 20
11 12~50~60
13 16~10> 80
14 19~50~60
15 21> 100< 40

Data synthesized from a study on ERα-targeting PROTACs. The results indicate that a 16-atom linker is optimal for ERα degradation, with both shorter and longer linkers showing reduced efficacy.[4][9]

Table 2: Impact of Linker Length on p38α Degradation [2][10][11]

PROTAC SeriesLinker Length (atoms)Degradation Efficacy
Shorter Linkers < 15Suboptimal Degradation
NR-3 series 15-17Optimal Degradation
Longer Linkers > 17Reduced Degradation

This table summarizes findings from a study on p38α mitogen-activated protein kinase, where a linker length of 15-17 atoms was identified as the most effective for degradation.[2][10][11]

Visualizing the PROTAC Mechanism and the Hook Effect

To better understand the processes discussed, the following diagrams illustrate the PROTAC signaling pathway and the logical relationship behind the hook effect.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex POI-PROTAC-E3 Proteasome Proteasome POI->Proteasome Targeted for Degradation Ub Ubiquitin Ub->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->Ub Ubiquitination

Figure 1. The PROTAC-mediated protein degradation pathway.

Hook_Effect cluster_0 Low PROTAC Concentration cluster_1 High PROTAC Concentration Low_PROTAC PROTAC Low_Ternary Ternary Complex (Productive) Low_PROTAC->Low_Ternary Low_POI POI Low_POI->Low_Ternary Low_E3 E3 Low_E3->Low_Ternary High_PROTAC1 PROTAC High_Binary_POI Binary Complex (POI-PROTAC) (Unproductive) High_PROTAC1->High_Binary_POI High_POI POI High_POI->High_Binary_POI High_PROTAC2 PROTAC High_Binary_E3 Binary Complex (E3-PROTAC) (Unproductive) High_PROTAC2->High_Binary_E3 High_E3 E3 High_E3->High_Binary_E3 Explanation At high concentrations, PROTACs favor the formation of unproductive binary complexes, leading to a decrease in the formation of the productive ternary complex and thus reduced degradation.

Figure 2. The logical relationship explaining the hook effect.

Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Protocol 1: Western Blotting for Target Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[5]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time period (e.g., 24 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6][8]

Protocol 2: AlphaLISA for Ternary Complex Formation

Objective: To directly measure the formation of the ternary complex in a homogenous, no-wash format.[5]

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., His-tagged) in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.

    • Include controls with no PROTAC and no proteins.

    • Incubate the plate to allow for ternary complex formation.[5]

  • Bead Addition:

    • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., streptavidin-coated for a biotinylated His-tag antibody) to the wells.

    • Incubate the plate in the dark to allow for bead-protein binding.

  • Signal Detection:

    • Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration to assess the concentration-dependent formation of the ternary complex.

Conclusion

The length of the linker is a critical determinant of PROTAC efficacy and plays a significant role in the hook effect. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target and E3 ligase pair.[2] While general principles are emerging, the optimal linker length remains an empirically determined parameter.[2] The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders. Future advancements in computational modeling and structural biology may further streamline the rational design of PROTAC linkers, reducing the reliance on extensive empirical screening.[13]

References

Unwavering Stability: Evaluating the Triazole Linkage in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of a chemical linkage is of utmost importance. In the fields of bioconjugation and medicinal chemistry, the "click chemistry" paradigm has provided a powerful toolkit for creating robust molecular connections. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which form a stable 1,2,3-triazole ring, are at the forefront of this chemical revolution. This guide offers an objective comparison of the triazole linkage's stability against other common linkages, supported by experimental data and detailed protocols for assessing linker integrity.

The 1,2,3-triazole ring is widely recognized as a highly stable aromatic heterocycle, making it a dependable linker in a multitude of applications.[1] Its inherent stability is a primary advantage of using click chemistry for bioconjugation.[1] This aromatic nature, arising from the delocalization of 6π electrons, confers significant resonance stabilization, making the ring resistant to degradation.[2]

Comparative Stability of Common Bioconjugation Linkages

The stability of a chemical bond is often dependent on the specific context, including pH, temperature, and the presence of enzymes.[3] The 1,2,3-triazole linkage, however, demonstrates exceptional stability across a wide array of conditions.[3]

LinkageTypeHydrolytic StabilityEnzymatic StabilityRedox StabilityThermal StabilityKey Considerations
1,2,3-Triazole HeterocycleVery High: Resistant to strong acidic and basic conditions.[2][3]Very High: Not susceptible to cleavage by proteases.[1][3]High: Generally inert to oxidation and reduction under normal conditions.[3][4]High: Thermally stable, though adjacent functional groups can be affected at high temperatures.[5][6]Ideal for applications requiring long-term in vivo stability.
Amide AmideModerate: Can be hydrolyzed under strong acidic or basic conditions.[3]Low: Susceptible to enzymatic cleavage by proteases.[3]HighHighA common biological linkage, but its enzymatic lability can be a drawback.
Ester EsterLow: Susceptible to hydrolysis, especially under basic conditions.Moderate: Can be cleaved by esterases.HighModerate: Can undergo pyrolysis, especially when adjacent to certain functional groups.[5]Often used in prodrugs where controlled cleavage is desired.
Oxime ImineModerate: Stability is pH-dependent; can be reversible.HighModerateModerateUseful for dynamic covalent chemistry and reversible bioconjugation.

Unlike an amide bond, the triazole linkage is not susceptible to hydrolytic cleavage and is resistant to oxidation and reduction under normal physiological conditions.[4] Its resistance to enzymatic degradation by proteases makes it a superior choice for in vivo applications where long-term stability is crucial, such as in the development of antibody-drug conjugates.[3][7] While other linkages might be chosen for applications that require controlled release, the triazole linkage provides a steadfast connection for constructing stable bioconjugates.[3]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of a triazole linkage, a forced degradation study is the standard method.[1] This involves subjecting the molecule with the triazole linkage to various stress conditions and analyzing for any degradation over time.[1]

General Protocol for a Forced Degradation Study

This protocol outlines the steps to evaluate the stability of a triazole-linked compound under various stress conditions.

  • Sample Preparation :

    • Prepare a stock solution of the triazole-linked compound in a suitable solvent (e.g., water, PBS, or an organic solvent) at a concentration of approximately 1 mg/mL.[1] The exact concentration may vary based on the sensitivity of the analytical method used.[1]

  • Application of Stress Conditions :

    • Acidic Hydrolysis : Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).[1]

    • Basic Hydrolysis : Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).[1]

    • Oxidative Degradation : Treat the sample with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

    • Thermal Stress : Heat the sample solution at a high temperature (e.g., 70°C). For solid-state thermal stability, heat the neat compound.

  • Time-Point Sampling :

    • Withdraw aliquots from each stress condition at predefined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis :

    • Immediately quench the reaction if necessary (e.g., neutralize acidic and basic samples).

    • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to separate and quantify the parent compound and any degradation products.[8]

  • Data Interpretation :

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Protocol for Assessing Enzymatic Stability

This protocol is designed to evaluate the susceptibility of the triazole linkage to enzymatic cleavage.

  • Enzyme and Substrate Preparation :

    • Prepare solutions of relevant enzymes (e.g., proteases like trypsin or cathepsin B, or plasma) in their respective optimal buffers.

    • Prepare a stock solution of the triazole-linked bioconjugate.

  • Incubation :

    • Add the bioconjugate to the enzyme solutions to a final concentration of around 1 mg/mL.[3]

    • Include a control sample with the bioconjugate in the buffer without any enzyme.[3]

    • Incubate all samples at 37°C.[3]

  • Time-Point Sampling :

    • Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).[3]

  • Analysis :

    • Stop the enzymatic reaction, for instance, by adding a protease inhibitor or by precipitating the protein.[3]

    • Analyze the samples by HPLC or MS to quantify any degradation of the bioconjugate.[3]

  • Data Interpretation :

    • Compare the degradation profile of the bioconjugate in the presence of the enzyme to the control sample to assess the linkage's susceptibility to enzymatic cleavage.[3]

Visualizing Experimental and Logical Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a typical workflow for stability assessment and a comparison of linker stability.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Triazole Compound acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxid Oxidative Degradation prep->oxid therm Thermal Stress prep->therm sampling Time-Point Sampling acid->sampling base->sampling oxid->sampling therm->sampling hplc HPLC/MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental Workflow for Linker Stability Assessment.

G cluster_high High Stability cluster_moderate Moderate Stability cluster_low Low Stability (Context-Dependent) Triazole Triazole Amide Amide Oxime Oxime Ester Ester

Caption: Comparative Stability of Bioconjugation Linkages.

References

A Comparative Guide to PROTAC Linker Design: Evaluating PEG, Alkyl, and Hybrid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted therapeutics by enabling the selective degradation of disease-causing proteins. A PROTAC molecule's efficacy is not solely dependent on its warhead for the protein of interest (POI) and its E3 ligase ligand; the linker connecting these two moieties is a critical determinant of the molecule's overall performance. The linker's length, composition, and flexibility profoundly influence crucial parameters such as solubility, cell permeability, and the formation of a stable and productive ternary complex.[1][2]

This guide provides a comparative analysis of different PROTAC linker types, with a focus on the widely used polyethylene (B3416737) glycol (PEG) linkers and their comparison to alkyl chains and conceptual hybrid linkers like those derived from precursors such as Boc-PEG1-PPG2-C2-azido . While direct, published case studies for this specific hybrid linker are not available, this guide will use a well-established target, Bromodomain-containing protein 4 (BRD4), to illustrate the principles of linker selection and optimization. The data presented is synthesized based on established trends in the field to provide a clear comparative framework.

The Role of the Linker in PROTAC Function

The linker is not a passive spacer but an active component that dictates the PROTAC's ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[1][3] This complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. Linker design is a balancing act: a linker that is too short may cause steric hindrance, while one that is too long can lead to reduced efficacy due to excessive flexibility.[4]

PROTAC_Mechanism

Caption: PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Performance

To illustrate the impact of linker composition on PROTAC performance, the following tables summarize hypothetical, yet representative, data for a series of BRD4-targeting PROTACs. These PROTACs utilize the same BRD4 inhibitor (e.g., JQ1) and E3 ligase ligand (e.g., for VHL or CRBN) but differ in their linker composition.

Table 1: Physicochemical Properties of Hypothetical BRD4 PROTACs
Linker TypeRepresentative CompositionMolecular Weight ( g/mol )cLogP (Calculated)Aqueous Solubility (µg/mL)
Alkyl C8 Alkane Chain~8506.5Low (< 5)
PEG PEG4~9504.8Moderate (30)
PEG/PPG Hybrid PEG1-PPG2~9305.5Moderate (20)

Note: Data is illustrative and based on general trends. Actual values are highly dependent on the specific ligands used.

Alkyl linkers are hydrophobic and can lead to poor aqueous solubility.[1] In contrast, PEG linkers are known to significantly improve the solubility of PROTAC molecules due to their hydrophilic nature.[5][6] A hybrid PEG/PPG linker would be expected to have intermediate properties, with the polypropylene (B1209903) glycol (PPG) units increasing lipophilicity compared to a pure PEG chain of similar length.

Table 2: In Vitro Performance of Hypothetical BRD4 PROTACs
Linker TypeCell Permeability (Papp, 10⁻⁶ cm/s)Ternary Complex Stability (Relative)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl HighModerate25>90%
PEG ModerateHigh5>95%
PEG/PPG Hybrid High-ModerateHigh10>95%

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent. Permeability is assessed in a Caco-2 assay. Data is illustrative.

While the hydrophobicity of alkyl linkers can sometimes enhance cell permeability, the improved solubility and flexibility of PEG linkers often lead to more stable ternary complex formation and, consequently, more potent degradation (lower DC₅₀ values).[3][7] A PEG/PPG hybrid could offer a balance, potentially improving permeability over a pure PEG linker while maintaining the necessary flexibility for efficient ternary complex formation.

Linker_Properties cluster_properties Linker Physicochemical Properties cluster_performance PROTAC Performance Metrics length Length ternary_complex Ternary Complex Formation & Stability length->ternary_complex Influences degradation Degradation Efficacy (DC50 & Dmax) length->degradation Impacts composition Composition (e.g., PEG, Alkyl, PPG) solubility Solubility composition->solubility Determines permeability Cell Permeability composition->permeability Affects flexibility Flexibility/Rigidity flexibility->ternary_complex Modulates solubility->degradation permeability->degradation ternary_complex->degradation Directly Correlates

Caption: Logical relationship of linker properties.

The Role of Functionalized Linkers in PROTAC Synthesis

Linkers like This compound are precursors designed for the modular synthesis of PROTACs, often employing "click chemistry".[8][9]

  • Boc Group: The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines. Its presence allows for controlled, stepwise synthesis, and it is typically removed in a later step to reveal a reactive amine for conjugation.

  • PEG1-PPG2 Core: This hybrid core provides the linker's backbone. The single PEG unit offers hydrophilicity, while the two PPG units add a degree of lipophilicity and a different conformational profile compared to pure PEG.

  • C2-azido: The ethyl-azide group at the terminus is a key functional handle for click chemistry. Specifically, it can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne on the other half of the PROTAC molecule (either the warhead or the E3 ligand).[][11] This modular approach allows researchers to rapidly generate libraries of PROTACs with different linkers to optimize performance.[12]

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is crucial for making informed design decisions.

Experimental_Workflow cluster_analysis Performance Analysis start PROTAC Design & Synthesis cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treat Cells with PROTAC Concentrations cell_culture->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis western_blot Western Blotting lysis->western_blot ternary_assay Ternary Complex Assay (e.g., NanoBRET, Co-IP) lysis->ternary_assay quant Densitometry Analysis of Western Blot western_blot->quant cooperativity Assess Ternary Complex Formation & Cooperativity ternary_assay->cooperativity dc50_dmax Calculate DC50 & Dmax quant->dc50_dmax end Data Interpretation & Linker Optimization dc50_dmax->end cooperativity->end

Caption: A typical experimental workflow for PROTAC evaluation.

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment and to determine DC₅₀ and Dₘₐₓ values.[13][14]

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., HeLa or a cancer cell line expressing BRD4) in 6-well plates. Allow cells to adhere overnight. Treat the cells with a range of PROTAC concentrations (typically from 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[13]

  • SDS-PAGE and Transfer: Normalize protein samples with lysis buffer and Laemmli sample buffer, then denature by heating. Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control protein (e.g., GAPDH or β-actin).[16]

  • Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate DC₅₀ and Dₘₐₓ values using non-linear regression.[17]

Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol helps to confirm that the PROTAC is capable of inducing the formation of the POI-PROTAC-E3 ligase complex within the cell.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (e.g., 3-5x DC₅₀) and a vehicle control for a shorter duration (e.g., 2-4 hours). It is advisable to also treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex components.

  • Cell Lysis: Lyse cells in a non-denaturing immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the lysates with protein A/G agarose (B213101) beads. Incubate the cleared lysate with an antibody against the E3 ligase component (e.g., anti-VHL) or the target protein (e.g., anti-BRD4) overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to the lysate/antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washes and Elution: Pellet the beads by centrifugation and wash several times with IP buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, as described in Protocol 1. Probe separate blots for the presence of the target protein (BRD4) and the E3 ligase (VHL), confirming that they were pulled down together in the PROTAC-treated sample but not in the control.

More advanced biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET® can provide more quantitative data on ternary complex formation, stability, and cooperativity.[18][19][20]

References

Safety Operating Guide

Proper Disposal of Boc-PEG1-PPG2-C2-azido: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Boc-PEG1-PPG2-C2-azido, a PROTAC linker. This document outlines the necessary precautions and step-by-step procedures to mitigate risks associated with the azide (B81097) functional group, ensuring a secure laboratory environment.

This compound is a key reagent in the synthesis of PROTACs, utilized for its properties in click chemistry. While the Boc protecting group and the PEG/PPG linker components present minimal disposal concerns, the terminal azide (N₃) group is potentially hazardous and requires strict adherence to safety protocols. Organic azides can be toxic and may form explosive compounds under certain conditions, such as exposure to heat, light, friction, or pressure.[1][2] Therefore, proper handling and disposal are critical to laboratory safety.

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] All manipulations of this compound, especially during disposal, should be conducted in a well-ventilated chemical fume hood.[4]

Key Chemical Incompatibilities:

  • Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1][5]

  • Metals: Do not allow contact with metals, particularly heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is especially critical regarding drain pipes (B44673) and metal spatulas.[1][2][4]

  • Halogenated Solvents: Use of halogenated solvents such as dichloromethane (B109758) with azides should be avoided due to the potential formation of explosive di- and tri-azidomethane.[1]

  • Other Incompatible Chemicals: Keep separate from carbon disulfide, bromine, nitric acid, and dimethyl sulfate, as these can react violently with azides.[4][6]

Step-by-Step Disposal Protocol

The primary and safest method for the disposal of this compound is through chemical deactivation of the azide group, followed by disposal as hazardous waste. Never dispose of untreated azide compounds down the drain.[4][7]

Experimental Protocol for Waste Collection and Deactivation:

  • Containerization:

    • Collect all waste containing this compound, whether in solid form or dissolved in a non-halogenated solvent, into a designated and clearly labeled waste container.[3]

    • Use non-metallic containers, such as those made of polypropylene (B1209903) or polyethylene, to avoid the formation of explosive metal azides.[6]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," "Azide Compound," and a full list of its contents, including any solvents.[1][7]

  • Storage:

    • Store the sealed waste container in a cool, dry, designated area away from incompatible materials.[6]

  • Chemical Deactivation of the Azide Group (to be performed by trained personnel in a chemical fume hood):

    • For dilute solutions of this compound (recommended concentration ≤ 5% in a suitable solvent like water or THF), chemical deactivation of the azide group is recommended to render the waste less hazardous.[4][5]

    • Procedure:

      • In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute azide-containing solution.

      • Add a 20% aqueous solution of sodium nitrite (B80452), using approximately 1.5 grams of sodium nitrite for every gram of the azide compound (a 40% excess).[4]

      • While stirring, slowly add a 20% aqueous solution of sulfuric acid dropwise until the mixture is acidic to pH paper. Caution: The order of addition is critical. [4] This in-situ generation of nitrous acid will decompose the azide into nitrogen gas.

      • Once the reaction is complete (cessation of gas evolution), neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide (B78521) solution).[4][5]

  • Final Disposal:

    • Deactivated Waste: The neutralized solution, now free of the azide hazard, should be collected as hazardous aqueous waste and disposed of through your institution's Environmental Health and Safety (EHS) department.

    • Untreated Waste: If chemical deactivation is not feasible, all waste containing this compound must be disposed of as hazardous waste.[5] Do not attempt to treat concentrated azide waste.

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[3]

Quantitative Data Summary

ParameterGuidelineRationale
Storage Container Polypropylene or PolyethyleneAvoids formation of explosive heavy metal azides.[6]
Incompatible Materials Acids, Heavy Metals, Halogenated Solvents, Bromine, Carbon DisulfidePrevents formation of toxic and explosive compounds.[1][4]
Deactivation Concentration ≤ 5% solution of azide compoundEnsures a controlled and safe reaction.[4][5]
Deactivation Reagent Ratio ~1.5 g sodium nitrite per 1 g of azideProvides a 40% excess to ensure complete destruction of the azide.[4]
Final pH of Deactivated Waste 6 - 9Neutralization is required before final disposal as hazardous waste.[4][5]

Disposal Workflow

Disposal Workflow for this compound start Start: this compound Waste is_dilute Is the waste a dilute solution (<=5%)? start->is_dilute deactivate Chemical Deactivation (Trained Personnel Only) is_dilute->deactivate Yes collect_untreated Collect as Untreated Azide Hazardous Waste is_dilute->collect_untreated No neutralize Neutralize to pH 6-9 deactivate->neutralize collect_treated Collect as Treated Hazardous Waste neutralize->collect_treated contact_ehs Contact EHS for Disposal collect_untreated->contact_ehs collect_treated->contact_ehs

References

Personal protective equipment for handling Boc-PEG1-PPG2-C2-azido

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Boc-PEG1-PPG2-C2-azido, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an organic azide (B81097). Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[1][2][3] The azide functional group also imparts toxicity, comparable to cyanide.[2] Therefore, stringent safety precautions are mandatory.

Minimum Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide splash protection. A face shield should be worn over safety goggles, especially when working with larger quantities or during procedures with a higher risk of splashing.[3][4][5][6]
Hand Protection Chemical-Resistant GlovesUse two pairs of nitrile or neoprene chemotherapy-grade gloves.[7] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised.[8]
Body Protection Laboratory Coat or GownA disposable, polyethylene-coated polypropylene (B1209903) gown is recommended to prevent skin contact.[7] Standard cloth lab coats are not sufficient.
Respiratory Protection Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]

Safe Handling and Operational Plan

A systematic approach is crucial when working with this compound. The following step-by-step protocol outlines the key stages of handling this compound from preparation to immediate waste management.

Experimental Workflow:

prep Preparation - Assemble all necessary PPE - Ensure fume hood is operational - Use non-metal tools weigh Weighing and Dispensing - Use plastic or ceramic spatulas - Avoid ground glass joints - Work on a disposable mat prep->weigh reaction Reaction Setup - Use non-halogenated solvents - Keep reaction away from light and heat - Maintain inert atmosphere if necessary weigh->reaction quench Reaction Quenching & Workup - Quench any unreacted azide if possible - Avoid acidification of azide-containing solutions reaction->quench cleanup Immediate Cleanup & Segregation - Segregate azide waste immediately - Decontaminate surfaces with a suitable solvent quench->cleanup

Figure 1. Step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before starting, ensure all required PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment. Crucially, do not use metal spatulas or stir bars , as they can form dangerously explosive metal azides.[1][9][10] Opt for plastic, ceramic, or glass alternatives.

    • Avoid using glassware with ground glass joints where possible, as friction can be an ignition source.[9]

  • Weighing and Dispensing:

    • Conduct all weighing and dispensing activities inside the fume hood.

    • Place a disposable absorbent mat on the work surface to contain any spills.

    • Use non-metal spatulas for transferring the solid compound.

  • Reaction Setup:

    • When dissolving or reacting this compound, never use halogenated solvents such as dichloromethane (B109758) or chloroform.[1][2][3] These can react with azides to form extremely unstable di- and tri-azidomethane.

    • Protect the reaction from sources of heat and light.[1][2]

    • If the reaction is sensitive to air or moisture, use standard techniques to maintain an inert atmosphere.

  • Reaction Quenching and Work-up:

    • If the protocol allows, it is best practice to quench any residual azide at the end of the reaction to form a more stable compound, such as an amine.[1]

    • Crucially, do not add acid to any solution containing azide ions , as this will generate hydrazoic acid, which is highly toxic and explosive.[1]

Disposal Plan

Proper segregation and disposal of azide-containing waste are critical to prevent accidental formation of explosive compounds in the waste stream.

Waste Management Protocol:

Waste TypeCollection ContainerDisposal Procedure
Solid Waste (contaminated gloves, weigh boats, paper towels)Clearly labeled, dedicated, non-metallic hazardous waste container.Seal the container when not in use. Do not mix with other waste streams. Arrange for pickup by the institution's Environmental Health & Safety (EHS) department.
Liquid Waste (reaction mixtures, washings)Clearly labeled, dedicated, non-metallic (polypropylene or polyethylene) hazardous waste container.[11]DO NOT pour down the drain. [10] This is to avoid the formation of explosive lead or copper azides in the plumbing.[11][12] The waste must be kept separate from acidic waste.[1] Arrange for pickup by EHS.
Unused/Expired Compound Original container.Treat as hazardous waste. Do not attempt to dispose of it yourself. Contact EHS for guidance and pickup.

Deactivation of Dilute Azide Solutions:

For dilute solutions (typically ≤5% azide), chemical deactivation may be an option, but this must be done with extreme caution and in accordance with your institution's specific protocols.[10] A common method involves the slow addition of a freshly prepared solution of sodium nitrite (B80452) and dilute sulfuric acid in a fume hood to convert the azide to nitrogen gas.[10] This procedure generates toxic nitrogen oxides and should only be performed by trained personnel.[10]

Emergency Procedures

Spill Response:

  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the contaminated material using non-metallic tools and place it in the designated azide hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Contact your institution's EHS or emergency response team.[11]

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。